ANQ9040
Description
Propriétés
Numéro CAS |
142021-80-5 |
|---|---|
Formule moléculaire |
C36H58N2O5S |
Poids moléculaire |
630.9 g/mol |
Nom IUPAC |
[(4aS,4bR,6aS,8R,10aS,10bS,12aS)-8-(azepan-1-ylmethyl)-1,1,10a,12a-tetramethyl-2,3,4,4a,4b,5,6,6a,7,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-1-ium-8-yl] acetate;benzenesulfonate |
InChI |
InChI=1S/C30H53N2O2.C6H6O3S/c1-23(33)34-30(22-31-18-8-6-7-9-19-31)17-16-28(2)24(21-30)12-13-25-26(28)14-15-29(3)27(25)11-10-20-32(29,4)5;7-10(8,9)6-4-2-1-3-5-6/h24-27H,6-22H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,25+,26-,27-,28-,29-,30+;/m0./s1 |
Clé InChI |
MUVZCNJMKMCHMD-IBSDALFFSA-M |
SMILES isomérique |
CC(=O)O[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ANQ 9040 ANQ-9040 |
Origine du produit |
United States |
Foundational & Exploratory
ANQ9040: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action for ANQ9040, a novel, fast-acting, non-depolarizing neuromuscular blocking agent. The information presented is collated from in vitro studies and is intended to give a detailed understanding of its pharmacological profile at the molecular and cellular levels.
Core Mechanism of Action: Competitive Antagonism of Nicotinic Acetylcholine Receptors
This compound functions as a competitive antagonist at the post-junctional nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] This action prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors. By blocking the ionotropic function of nAChRs, this compound inhibits the influx of sodium ions that is necessary to generate an end-plate potential (EPP). Consequently, muscle fiber depolarization is prevented, leading to muscle relaxation.[1]
Studies have demonstrated that this compound's antagonism is surmountable, a hallmark of competitive inhibition, meaning its effect can be overcome by increasing the concentration of the agonist (ACh).[1] Furthermore, this compound is characterized as a relatively low-affinity antagonist.[1]
The primary mechanism is a direct, non-depolarizing blockade of the nAChR, with no evidence of agonistic activity or effects on axonic sodium channels.[1]
Quantitative Pharmacological Data
The in vitro potency of this compound has been quantified in studies utilizing the rat isolated phrenic nerve hemidiaphragm preparation. The following tables summarize the key quantitative data.
| Parameter | Stimulation Condition | This compound EC50 (µM) |
| Antagonism of neurally evoked contractures | Unitary twitches | 21.5[1] |
| 2 Hz 'trains of four' | 14.4[1] | |
| 50 Hz (2 s) tetanic stimulus trains | 7.5[1] | |
| Table 1: In vitro potency of this compound in antagonizing neurally evoked muscle contractures. |
| Parameter | Measurement | This compound IC50 (µM) |
| Decrease in miniature-endplate potential (MEPP) amplitude | Intracellular recording from endplates | ~0.95[1] |
| Table 2: Inhibitory concentration of this compound on miniature-endplate potentials. |
A comparative analysis revealed that (+)-tubocurarine, a classical non-depolarizing neuromuscular blocker, is 22-24 times more potent than this compound in similar organ bath experiments.[1]
Signaling Pathway and Logical Relationships
The mechanism of action of this compound can be visualized as a direct interruption of the neuromuscular transmission signaling cascade.
Caption: Competitive antagonism of nAChR by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
Rat Isolated Phrenic Nerve Hemidiaphragm Preparation
-
Objective: To assess the in vitro potency of this compound on neurally evoked muscle contractions.
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
The phrenic nerve and hemidiaphragm are dissected and mounted in an organ bath.
-
The organ bath is filled with a physiological salt solution, maintained at 32°C, and aerated with a 95% O2 / 5% CO2 gas mixture.
-
-
Experimental Procedure:
-
The phrenic nerve is stimulated with supramaximal electrical pulses.
-
Muscle contractions are recorded isometrically using a force transducer.
-
This compound is added to the organ bath in a cumulative concentration-dependent manner.
-
The effects of this compound are measured on unitary twitches, 'train-of-four' stimulation (2 Hz), and tetanic stimulation (50 Hz for 2 seconds).
-
Concentration-response curves are generated to determine the EC50 values.
-
Caption: Workflow for isolated phrenic nerve hemidiaphragm experiments.
Intracellular Recording from Endplates
-
Objective: To determine the effect of this compound on miniature-endplate potentials (MEPPs).
-
Experimental Setup:
-
The rat phrenic nerve hemidiaphragm is prepared as described above.
-
Glass microelectrodes filled with 3 M KCl are used for intracellular recording.
-
The microelectrode is inserted into a muscle fiber near the endplate region.
-
-
Procedure:
-
Spontaneous MEPPs are recorded in the absence of nerve stimulation.
-
This compound is applied to the bath at various concentrations (0.53-10.0 µM).
-
Changes in the amplitude of MEPPs are recorded.
-
The transmembrane potential is monitored to ensure it remains unchanged by the drug.
-
The reversibility of the effect is tested by washing out the drug.
-
The IC50 for the reduction in MEPP amplitude is calculated.
-
Sucrose Gap Recording of Phrenic Nerve Action Potentials
-
Objective: To investigate any potential effects of this compound on axonal sodium channels.
-
Methodology:
-
The phrenic nerve is dissected and placed in a three-compartment chamber.
-
The central compartment is perfused with an isotonic sucrose solution to create a high-resistance gap.
-
The two outer compartments are perfused with physiological salt solution.
-
Action potentials are elicited by electrical stimulation of one end of the nerve and recorded from the other end.
-
This compound is applied to the recording compartment at concentrations up to 32 µM.
-
The recordings are analyzed for any tonic or frequency-dependent antagonism of the action potentials, which would indicate an effect on Na+ channels.
-
The results from these comprehensive in vitro experiments provide a clear and detailed picture of this compound's mechanism of action as a competitive, non-depolarizing neuromuscular blocking agent acting at the post-junctional nicotinic acetylcholine receptor.
References
ANQ9040: A Technical Guide for Neuromuscular Junction Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ANQ9040, a novel, fast-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is primarily derived from a key in vitro study characterizing its potency and mechanism of action at the neuromuscular junction (NMJ). This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of neuromuscular blockade.
Introduction to this compound
This compound is a steroidal muscle relaxant that has been characterized as a relatively low-affinity, non-depolarizing, competitive antagonist of post-junctional nicotinic acetylcholine receptors (nAChRs)[1]. Its rapid onset of action in preclinical models suggests its potential as a neuromuscular blocking agent. The following sections will delve into the quantitative pharmacology, mechanism of action, and the experimental protocols used to elucidate its properties.
Chemical Structure
The chemical formula for this compound is C30H53N2O2.C6H5O3S, with a molecular weight of 630.92 g/mol .
Quantitative Pharmacology
The potency of this compound has been quantified in the rat isolated phrenic nerve hemidiaphragm preparation. The following tables summarize the key quantitative data from in vitro studies[1].
Table 1: In Vitro Potency of this compound in Antagonizing Neurally Evoked Contractures [1]
| Stimulation Protocol | EC50 (μM) |
| Unitary Twitches | 21.5 |
| 2 Hz 'Trains of Four' | 14.4 |
| 50 Hz (2 s) Tetanic Stimulus Trains | 7.5 |
Table 2: Effect of this compound on Miniature-Endplate Potentials (MEPPs) [1]
| Parameter | Observation | IC50 (μM) |
| MEPP Amplitude | Dose-dependent and reversible decrease | ~0.95 |
| Transmembrane Potential | No change | - |
Table 3: Comparative Potency of this compound and (+)-Tubocurarine [1]
| Compound | Relative Potency |
| (+)-Tubocurarine | 22-24 times more potent than this compound |
Mechanism of Action
This compound exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. This non-depolarizing blockade prevents acetylcholine (ACh) from binding to its receptors, thereby inhibiting the end-plate potential and subsequent muscle contraction.
Signaling Pathway at the Neuromuscular Junction and Site of this compound Action
Caption: Neuromuscular junction signaling and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Rat Isolated Phrenic Nerve Hemidiaphragm Preparation
This ex vivo model is a classic preparation for studying neuromuscular transmission.
-
Male Sprague-Dawley rats
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath with stimulating and recording electrodes
-
Force transducer
-
Humanely euthanize a rat and exsanguinate.
-
Open the thoracic cavity to expose the diaphragm and phrenic nerves.
-
Carefully dissect out one hemidiaphragm with the phrenic nerve attached.
-
Mount the preparation in an organ bath containing Krebs solution, maintained at 32°C and bubbled with carbogen gas.
-
Attach the costal margin of the diaphragm to a fixed point and the central tendon to a force transducer.
-
Place the phrenic nerve on stimulating electrodes.
-
Allow the preparation to equilibrate for at least 30 minutes before starting the experiment.
-
Apply supramaximal stimuli to the phrenic nerve to elicit muscle contractions.
Caption: Workflow for the isolated phrenic nerve hemidiaphragm assay.
Intracellular Recording from Endplates
This technique allows for the direct measurement of postsynaptic potentials.
-
Phrenic nerve hemidiaphragm preparation
-
Glass microelectrodes (filled with 3 M KCl)
-
Micromanipulator
-
High-impedance amplifier and oscilloscope
-
Microscope
-
Prepare the phrenic nerve hemidiaphragm as described above.
-
Position the preparation under a microscope.
-
Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the endplate region.
-
A successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential (typically -60 to -80 mV).
-
Record spontaneous miniature end-plate potentials (MEPPs).
-
To study the effects of this compound, add the compound to the organ bath at various concentrations and record the changes in MEPP amplitude.
Caption: Workflow for intracellular recording from the motor endplate.
Sucrose Gap Recordings
This method is used to assess the effects of a compound on nerve action potentials.
-
Isolated phrenic nerve
-
Three-chambered bath (test, sucrose, and potassium chloride chambers)
-
Isotonic sucrose solution
-
Krebs solution
-
Isotonic KCl solution
-
Ag-AgCl electrodes
-
Differential amplifier
-
Dissect a length of the phrenic nerve.
-
Place the nerve across the three chambers of the sucrose gap apparatus. The test region is bathed in Krebs solution, the middle chamber in isotonic sucrose, and the recording end in isotonic KCl.
-
Place stimulating electrodes in the test solution and recording electrodes between the Krebs and KCl chambers.
-
The sucrose solution acts as an insulator, allowing for the recording of potential changes across the nerve membrane in the test solution.
-
Stimulate the nerve and record the compound action potential.
-
Introduce this compound into the test chamber to determine its effect on the nerve action potential. The study on this compound found no effect on axonic Na+ channels at concentrations up to 32 μM[1].
Caption: Schematic of the sucrose gap recording apparatus.
Summary and Future Directions
This compound is a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. In vitro studies have demonstrated its dose-dependent inhibition of neuromuscular transmission without affecting nerve action potentials. Its relatively low affinity and rapid onset in preclinical models distinguish it from some other non-depolarizing agents.
Further research would be required to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound in vivo. Clinical studies would be necessary to determine its safety and efficacy in humans. The lack of extensive published literature on this compound since the initial characterization may suggest that its development was not pursued further. However, the data available provide a valuable pharmacological profile for researchers studying the structure-activity relationships of steroidal neuromuscular blocking agents.
References
ANQ9040: An In-Depth In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of ANQ9040, a novel, fast-acting, steroidal neuromuscular blocking agent. The data presented herein elucidates its potency, mechanism of action, and key pharmacological properties.
Core Findings at a Glance
This compound has been identified as a low-affinity, non-depolarizing, competitive antagonist of post-junctional nicotinic receptors.[1] Its in vitro profile suggests a rapid onset of action. The following sections provide detailed quantitative data and the experimental methodologies used to ascertain these characteristics.
Quantitative Pharmacological Data
The in vitro potency of this compound was determined using the rat isolated phrenic nerve hemidiaphragm preparation. The key quantitative parameters are summarized in the tables below.
Table 1: Potency of this compound in Antagonizing Neurally Evoked Contractures [1]
| Stimulation Condition | EC50 (µM) |
| Unitary Twitches | 21.5 |
| 2 Hz 'Trains of Four' | 14.4 |
| 50 Hz (2 s) Tetanic Stimulus Trains | 7.5 |
Table 2: Comparative Potency and Effect on Miniature-Endplate Potentials (MEPPs) [1]
| Parameter | Value |
| Comparative Potency vs. (+)-Tubocurarine | 22-24 times less potent |
| IC50 for MEPP Amplitude Decrease | ~0.95 µM |
Mechanism of Action: A Competitive Antagonist
This compound functions by competitively blocking post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This prevents acetylcholine (ACh) from binding to these receptors, thereby inhibiting muscle contraction. Importantly, this compound does not alter the transmembrane potential or affect axonic sodium channels.[1]
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Protocols
The in vitro characterization of this compound was conducted using a series of established electrophysiological and pharmacological assays on the rat isolated phrenic nerve hemidiaphragm preparation.[1]
Organ Bath Experiments for Potency Determination
-
Preparation: Rat isolated phrenic nerve hemidiaphragm was mounted in an organ bath maintained at 32°C.
-
Stimulation: The phrenic nerve was stimulated to evoke contractures under three different conditions:
-
Unitary twitches
-
2 Hz 'trains of four'
-
50 Hz (2 s) tetanic stimulus trains
-
-
Drug Application: this compound was added to the organ bath in increasing concentrations.
-
Measurement: The resulting antagonism of the neurally evoked contractures was measured to determine the EC50 values. A comparative analysis was performed against (+)-tubocurarine.[1]
Intracellular Recording from Endplates
-
Objective: To assess the effect of this compound on miniature-endplate potentials (MEPPs).
-
Methodology: Intracellular recordings were taken from the endplates of the muscle fibers.
-
Drug Concentrations: this compound was applied at concentrations ranging from 0.53 to 10.0 µM.
-
Analysis: The amplitude of MEPPs was measured. The results showed a dose-dependent and reversible decrease in MEPP amplitude without any change in the transmembrane potential.[1]
Iontophoretic Application of Acetylcholine
-
Purpose: To confirm the competitive nature of the antagonism.
-
Procedure: Subthreshold responses to exogenously applied acetylcholine via ionophoresis were recorded.
-
Observation: this compound demonstrated surmountable antagonism, which is characteristic of a competitive blockade of post-junctional nicotinic receptors.[1]
Sucrose Gap Recordings of Phrenic Nerve Action Potentials
-
Aim: To evaluate any effects of this compound on neuronal action potentials.
-
Technique: Sucrose gap recordings were used to measure phrenic nerve action potentials.
-
Drug Concentration: this compound was tested at concentrations up to 32 µM.
-
Findings: No tonic or frequency-dependent antagonism of axonic Na+ channels was observed, indicating that the action of this compound is specific to the post-junctional nicotinic receptors.[1]
Caption: Workflow for the in vitro characterization of this compound.
References
A Technical Guide to the In Vitro Potency and Efficacy of ANQ9040
This document provides a detailed overview of the preclinical data available for ANQ9040, a novel, rapid-onset steroidal muscle relaxant. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of the compound's potency, efficacy, and mechanism of action.
Potency and Efficacy Data
The in vitro potency of this compound has been characterized in studies using the rat isolated phrenic nerve hemidiaphragm model.[1] The compound's ability to antagonize neurally evoked muscle contractures and its effect on miniature-endplate potentials have been quantified, providing key insights into its neuromuscular blocking activity. All experiments were conducted at 32°C.[1]
Table 1: Potency of this compound in Antagonizing Neurally Evoked Contractures [1]
| Stimulus Type | EC50 (µM) |
| Unitary Twitches | 21.5 |
| 2 Hz 'Trains of Four' | 14.4 |
| 50 Hz (2 s) Tetanic Stimulus Trains | 7.5 |
Table 2: Potency of this compound in Decreasing Miniature-Endplate Potential Amplitude [1]
| Parameter | IC50 (µM) | Concentration Range Tested (µM) |
| Miniature-Endplate Potential Amplitude | ~0.95 | 0.53 - 10.0 |
In comparative studies, the established neuromuscular blocking agent (+)-tubocurarine was found to be 22-24 times more potent than this compound in the same organ bath experiments.[1]
Mechanism of Action
Experimental Protocols
The following protocols are based on the methodologies described in the in vitro characterization of this compound.[1]
3.1. Isolated Phrenic Nerve Hemidiaphragm Preparation
-
Species: Male Sprague-Dawley rats were used for the experiments.
-
Dissection: The phrenic nerve and hemidiaphragm were isolated and mounted in an organ bath.
-
Environment: The preparation was maintained at a constant temperature of 32°C.
-
Stimulation: The phrenic nerve was stimulated electrically to evoke muscle contractures. Various stimulation patterns were used, including unitary twitches, 2 Hz 'trains of four', and 50 Hz tetanic stimulus trains.
3.2. Intracellular Recording
-
Objective: To measure the effect of this compound on miniature-endplate potentials (MEPPs).
-
Method: Intracellular recordings were taken from the endplate region of the muscle fibers.
-
Data Collection: The amplitude of MEPPs was recorded before and after the application of varying concentrations of this compound (0.53-10.0 µM). The transmembrane potential was also monitored.
3.3. Iontophoretic Acetylcholine Application
-
Objective: To confirm the competitive nature of the antagonism at the nicotinic receptors.
-
Method: Exogenous acetylcholine was applied directly to the post-junctional membrane via ionophoresis.
-
Analysis: The ability of this compound to produce a surmountable antagonism of the subthreshold responses to the ionophoretically applied acetylcholine was assessed.
3.4. Sucrose Gap Recordings
-
Objective: To evaluate the effect of this compound on axonal sodium channels.
-
Method: Sucrose gap recordings were used to measure action potentials from the phrenic nerve.
-
Analysis: The recordings were analyzed for any tonic or frequency-dependent antagonism of the Na+ channels at this compound concentrations up to 32 µM.
References
ANQ9040: A Technical Overview of a Rapid-Onset Steroidal Neuromuscular Blocker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ANQ9040 is an experimental, rapid-onset, non-depolarizing steroidal neuromuscular blocking agent.[1][2][3] In vitro and clinical studies have characterized its potency, mechanism of action, and safety profile. This compound acts as a competitive antagonist at post-junctional nicotinic receptors, leading to muscle relaxation.[1][2] While it demonstrates a rapid onset of action comparable to succinylcholine, its clinical utility is hampered by significant histamine release at higher, clinically effective doses, resulting in adverse cardiovascular effects.[3] This document provides a comprehensive technical guide on the steroidal muscle relaxant properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and experimental workflows.
Core Properties and Mechanism of Action
This compound is a low-affinity, non-depolarizing antagonist of nicotinic acetylcholine receptors at the neuromuscular junction.[1][2][4] Its mechanism involves competitively blocking the binding of acetylcholine to these receptors, thereby preventing the end-plate potentials necessary for muscle contraction.[1][2] This action is surmountable and reversible.[1][2] Notably, this compound does not exhibit any tonic or frequency-dependent antagonism of axonic Na+ channels at concentrations up to 32 microM.[1][2]
Signaling Pathway
The mechanism of action of this compound at the neuromuscular junction can be visualized as a competitive antagonism of the nicotinic acetylcholine receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Conditions |
| EC50 (Unitary Twitches) | 21.5 µM | Rat isolated phrenic nerve hemidiaphragm at 32°C[1][2] |
| EC50 (2 Hz 'trains of four') | 14.4 µM | Rat isolated phrenic nerve hemidiaphragm at 32°C[1][2] |
| EC50 (50 Hz tetanic stimulus) | 7.5 µM | Rat isolated phrenic nerve hemidiaphragm at 32°C[1][2] |
| IC50 (Miniature-endplate potentials) | ~0.95 µM | Intracellular recording from rat endplates[1][2] |
| Comparative Potency | 22-24 times less potent than (+)-tubocurarine | Comparative organ bath experiments[1][2] |
Table 2: Clinical Data in Male Volunteers
| Parameter | Value | Dose | Notes |
| Estimated ED50 | 0.6 mg/kg | N/A | [3] |
| Estimated ED95 | 1.3 mg/kg | N/A | [3] |
| Onset Time to Neuromuscular Block | 51.3 s (mean) | 2.6 mg/kg (2x ED95) | [3] |
| Mean Arterial Pressure Change | -12% | 2.6 mg/kg | Associated with histamine release[3] |
| Heart Rate Change | +49% | 2.6 mg/kg | Associated with histamine release[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potency and Mode of Action Studies
These experiments were conducted using the rat isolated phrenic nerve hemidiaphragm preparation.[1][2]
Experimental Workflow:
Detailed Steps:
-
Preparation: Male Sprague-Dawley rats are euthanized, and the phrenic nerve hemidiaphragm is dissected and isolated.[1]
-
Mounting: The preparation is mounted in an organ bath containing a physiological salt solution, maintained at 32°C, and gassed with 95% O2 / 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses to elicit muscle contractions. Different stimulation patterns are used:
-
Unitary twitches
-
'Train-of-four' at 2 Hz
-
Tetanic stimulation at 50 Hz for 2 seconds
-
-
Drug Application: this compound is added to the organ bath in a cumulative concentration-response manner.
-
Data Collection: The isometric contractile responses of the diaphragm muscle are recorded using a force transducer.
-
Analysis: The concentration of this compound that produces a 50% reduction in the contractile response (EC50) is determined for each stimulation pattern.
Intracellular Recording from Endplates
This protocol was used to investigate the effect of this compound on miniature-endplate potentials (MEPPs).[1][2]
-
Preparation: As described in the in vitro potency studies.
-
Electrophysiology: A glass microelectrode filled with 3 M KCl is inserted into a muscle fiber near the endplate region to record intracellular potentials.
-
Data Recording: Spontaneous MEPPs are recorded in the absence and presence of varying concentrations of this compound (0.53-10.0 µM).
-
Analysis: The amplitude of the MEPPs is measured, and the concentration of this compound that causes a 50% reduction in MEPP amplitude (IC50) is calculated. The transmembrane potential is also monitored to ensure it remains unchanged by the drug.
Sucrose Gap Recordings of Phrenic Nerve Action Potentials
This method was employed to assess any effects of this compound on nerve action potentials.[1][2]
-
Preparation: The phrenic nerve is dissected and placed in a three-compartment chamber.
-
Recording Setup: The central compartment is perfused with an isotonic sucrose solution to isolate a segment of the nerve electrically. The two outer compartments contain physiological salt solution. Action potentials are recorded across the sucrose gap.
-
Drug Application: this compound is applied to the nerve at concentrations up to 32 µM.
-
Analysis: The amplitude and conduction of the nerve action potentials are monitored for any changes, both in tonic and frequency-dependent stimulation conditions.
Clinical Safety and Potency Study in Male Volunteers
This study was designed to determine the dose-response relationship and safety of this compound in humans.[3]
Experimental Workflow:
Detailed Steps:
-
Participants: 41 healthy male volunteers were enrolled in the study.[3]
-
Anesthesia: Anesthesia was induced with propofol and maintained with a propofol infusion and a mixture of 60% N2O and 40% O2.[3]
-
Neuromuscular Monitoring: Neuromuscular function was measured by mechanomyography of the adductor pollicis muscle following train-of-four stimulation of the ulnar nerve every 12 seconds.[3]
-
Dose-Response Determination: 23 volunteers received a single dose of this compound ranging from 0.5 to 1.1 mg/kg to establish the dose-response relationship.[3]
-
High-Dose Evaluation: 10 volunteers received a single bolus dose of 2.6 mg/kg of this compound, which was twice the estimated ED95.[3]
-
Safety Monitoring: Heart rate, mean arterial pressure, and plasma histamine levels were monitored for adverse effects.[3]
Conclusion
This compound is a steroidal neuromuscular blocking agent with a rapid onset of action. Its mechanism as a competitive antagonist at the nicotinic acetylcholine receptor is well-characterized through in vitro studies. However, the promising rapid onset observed in preclinical and early clinical evaluations is overshadowed by a significant safety concern. At doses required for effective neuromuscular blockade (twice the ED95), this compound induces substantial histamine release, leading to clinically significant tachycardia and a decrease in mean arterial pressure. This adverse effect profile suggests that this compound is unlikely to be a viable candidate for clinical use. The data and methodologies presented herein provide a comprehensive technical foundation for understanding the properties of this compound and may inform the development of future neuromuscular blocking agents with improved safety profiles.
References
- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and potency of ANQ 9040 in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
ANQ9040: A Technical Deep Dive into its Effects on Miniature Endplate Potentials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ANQ9040, a novel, rapid-onset muscle relaxant, on miniature endplate potentials (MEPPs). The information presented herein is compiled from electrophysiological studies and is intended to give researchers and drug development professionals a comprehensive understanding of the compound's mechanism of action at the neuromuscular junction.
Core Findings: this compound's Impact on Neuromuscular Transmission
This compound has been identified as a non-depolarizing, competitive antagonist of post-junctional nicotinic receptors.[1][2] Its primary effect at the neuromuscular junction is the dose-dependent and reversible reduction of the amplitude of miniature endplate potentials.[1] This action is achieved without altering the transmembrane potential of the muscle fiber.[1]
Quantitative Analysis of MEPP Amplitude Reduction
The inhibitory effect of this compound on MEPP amplitude has been quantified, demonstrating a clear dose-response relationship. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Value | Concentration Range of this compound |
| IC50 for MEPP Amplitude Reduction | ~0.95 µM | 0.53 - 10.0 µM |
This data indicates that this compound is a potent inhibitor of the post-synaptic response to acetylcholine.
Experimental Protocols
The following section outlines the methodologies employed in the key experiments that determined the effect of this compound on MEPPs.
Preparation: Rat Isolated Phrenic Nerve Hemidiaphragm
-
Animal Model: Male Sprague-Dawley rats.
-
Dissection: The phrenic nerve and hemidiaphragm were dissected and mounted in an organ bath.
-
Physiological Solution: The preparation was maintained in a standard Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2, and maintained at a constant temperature of 32°C.
Electrophysiological Recording of Miniature Endplate Potentials
-
Objective: To measure the amplitude and frequency of spontaneous MEPPs at the neuromuscular junction in the presence of varying concentrations of this compound.
-
Method: Intracellular recordings were obtained from the endplate region of the muscle fibers using glass microelectrodes filled with 3 M KCl.
-
Procedure:
-
A stable resting membrane potential was established.
-
Spontaneous MEPPs were recorded for a baseline period.
-
This compound was introduced into the organ bath at concentrations ranging from 0.53 µM to 10.0 µM.
-
MEPPs were continuously recorded to observe the dose-dependent effects on their amplitude.
-
A washout period was included to assess the reversibility of the drug's effects.
-
Iontophoretic Application of Acetylcholine
-
Objective: To confirm the competitive nature of this compound's antagonism at the post-junctional nicotinic receptors.
-
Method: Subthreshold depolarizations were elicited by the ionophoretic application of acetylcholine (ACh) from a micropipette positioned near the endplate.
-
Procedure:
-
A baseline response to a standard pulse of ionophoretically applied ACh was established.
-
This compound was added to the bath.
-
The response to the same ACh pulse was recorded in the presence of this compound.
-
The ability to overcome the antagonism by increasing the amount of applied ACh was assessed to confirm surmountable antagonism.
-
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing the effect of this compound on MEPPs and the proposed mechanism of action.
Caption: Experimental workflow for studying this compound's effect on MEPPs.
Caption: this compound's competitive antagonism at the nicotinic ACh receptor.
Concluding Remarks
References
ANQ9040: A Technical Whitepaper on the Competitive Blockade of Post-Junctional Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
ANQ9040 is a novel, rapid-onset steroidal neuromuscular blocking agent that acts as a low-affinity, non-depolarizing, competitive antagonist at post-junctional nicotinic acetylcholine receptors (nAChRs).[1] This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its potency, mode of action, and the experimental protocols used for its evaluation. All quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. The findings indicate that this compound reversibly blocks neuromuscular transmission by competing with acetylcholine at the motor endplate, without affecting transmembrane potential or axonic sodium channels.[1]
Introduction: The Neuromuscular Junction and Nicotinic Antagonism
The neuromuscular junction (NMJ) is a specialized synapse where motor neurons transmit signals to skeletal muscle fibers, initiating muscle contraction.[2] This process is mediated by the neurotransmitter acetylcholine (ACh), which, upon release from the presynaptic terminal, binds to nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic muscle membrane.[2] These receptors are ligand-gated ion channels, and their activation by ACh leads to an influx of cations, primarily Na+, causing depolarization of the muscle fiber membrane, known as the end-plate potential (EPP).[3] If the EPP reaches a certain threshold, it triggers a muscle action potential, leading to muscle contraction.
Nicotinic antagonists are compounds that inhibit the action of ACh at nAChRs.[1] They are broadly classified into two categories: depolarizing and non-depolarizing agents. Non-depolarizing agents, such as (+)-tubocurarine and this compound, act as competitive antagonists, reversibly binding to nAChRs and preventing ACh from binding, thereby inhibiting muscle contraction without causing initial depolarization.[1] These agents are crucial in clinical settings, particularly in anesthesia, to induce muscle relaxation.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the post-junctional nicotinic receptors.[1] Its mechanism of action is characterized by a surmountable blockade of the effects of acetylcholine. This means that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist (ACh). Electrophysiological studies have demonstrated that this compound dose-dependently and reversibly reduces the amplitude of miniature end-plate potentials (MEPPs) without altering the transmembrane potential of the muscle fiber.[1] This is a hallmark of a post-junctional, non-depolarizing blocking agent. Furthermore, at concentrations effective for neuromuscular blockade, this compound does not exhibit any tonic or frequency-dependent antagonism of axonic Na+ channels, indicating its specificity for the nicotinic receptor.[1]
This compound competitively antagonizes the nicotinic acetylcholine receptor.
Quantitative Data
The in vitro potency of this compound was determined using a rat isolated phrenic nerve hemidiaphragm preparation. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound in Antagonizing Neurally Evoked Contractures [1]
| Stimulation Type | EC50 (µM) |
| Unitary Twitches | 21.5 |
| 2 Hz 'Trains of Four' | 14.4 |
| 50 Hz (2 s) Tetanic Stimulus Trains | 7.5 |
Table 2: IC50 of this compound on Miniature-Endplate Potentials (MEPPs) [1]
| Parameter | IC50 (µM) |
| Decrease in MEPP Amplitude | ~0.95 |
Table 3: Comparative Potency of this compound and (+)-Tubocurarine [1]
| Compound | Relative Potency |
| (+)-Tubocurarine | 22-24 times more potent than this compound |
Experimental Protocols
The characterization of this compound involved several key in vitro experiments. The methodologies for these are detailed below.
Rat Isolated Phrenic Nerve Hemidiaphragm Preparation
This preparation is a classic model for studying neuromuscular transmission.
-
Animal Model: Male Sprague-Dawley rats were used.[1]
-
Dissection: Following cervical dislocation, the hemidiaphragm with the phrenic nerve attached is dissected.[4]
-
Mounting: The preparation is mounted in a tissue bath containing an oxygenated Krebs solution (composition: 133 mM NaCl, 4.9 mM KCl, 1.8 mM CaCl2, 11.9 mM NaHCO3, 0.7 mM NaH2PO4, 11 mM glucose) and maintained at 37°C.[4] The solution is aerated with a mixture of 95% O2 and 5% CO2.[4]
-
Stimulation and Recording: The phrenic nerve is stimulated with a rectangular pulse, and the resulting muscle contractions (twitches) are isometrically recorded via a force displacement transducer.[4] For the this compound study, the temperature was maintained at 32°C.[1]
Intracellular Recording from Endplates
This technique allows for the direct measurement of postsynaptic potentials.
-
Microelectrode Preparation: Glass microelectrodes are pulled from filamented borosilicate glass.[5]
-
Electrode Filling: The microelectrodes are filled with a conductive electrolyte solution, typically 1-3 M KCl.
-
Cell Impalement: The microelectrode is carefully advanced to penetrate a muscle fiber near the endplate region. A successful impalement is indicated by a sharp drop in potential to a stable negative value, the resting membrane potential.
-
Recording: Spontaneous miniature end-plate potentials (mEPPs) and nerve-evoked end-plate potentials (EPPs) are recorded.[2][5] The amplitude and frequency of these events are analyzed. In the this compound experiments, the effect of different concentrations of the compound (0.53-10.0 µM) on MEPP amplitude was measured.[1]
Sucrose Gap Recordings of Phrenic Nerve Action Potentials
This method is used to assess the effect of a compound on nerve action potential propagation.
-
Principle: The sucrose gap technique electrically isolates a segment of the nerve, allowing for the recording of potential changes across this region.[6] A non-ionic sucrose solution is used to increase the extracellular resistance.[6]
-
Apparatus: A multi-compartment bath is used. One compartment contains Ringer's solution or the test solution, another contains an isotonic sucrose solution, and a third contains an isotonic KCl solution to depolarize the membrane.[7]
-
Procedure: The phrenic nerve is placed across the compartments. Stimulating electrodes are placed on one end of the nerve, and recording electrodes measure the potential difference between the Ringer's solution and KCl solution compartments.[7]
-
Application for this compound: This technique was used to determine if this compound had any effect on sodium channels in the nerve axon at concentrations up to 32 µM.[1]
Experimental workflow for the in vitro characterization of this compound.
Conclusion
The in vitro evidence strongly supports the classification of this compound as a non-depolarizing, competitive antagonist of post-junctional nicotinic acetylcholine receptors.[1] Its relatively low affinity, as indicated by the micromolar EC50 and IC50 values and its lower potency compared to (+)-tubocurarine, is a key characteristic.[1] The lack of effect on presynaptic nerve conduction further refines its mechanism of action to the postsynaptic membrane.[1] These findings provide a solid foundation for the further development of this compound as a rapid-onset muscle relaxant. The detailed experimental protocols outlined in this document serve as a guide for the continued investigation and characterization of this and similar compounds.
References
- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. End-plate potentials in a model muscle fiber. Corrections for the effects of membrane potential on currents and on channel lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sucrose gap - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
ANQ9040 in the Phrenic Nerve-Hemidiaphragm Model: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ANQ9040 is a novel, fast-acting steroidal muscle relaxant characterized by its action as a relatively low-affinity, non-depolarizing, competitive antagonist of post-junctional nicotinic receptors.[1] This technical guide provides an in-depth overview of the preclinical evaluation of this compound using the isolated rat phrenic nerve-hemidiaphragm model, a cornerstone ex vivo preparation for studying neuromuscular transmission.[2][3][4] This document details the quantitative data on the potency of this compound, outlines the experimental protocols for key assays, and presents visual diagrams of the mechanism of action and experimental workflows to facilitate a comprehensive understanding for researchers in neuromuscular physiology and drug development.
Core Mechanism of Action
This compound functions as a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism involves the competitive antagonism of post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] Unlike depolarizing agents, this compound does not activate the nAChR. Instead, it reversibly binds to the receptor, preventing acetylcholine (ACh) from binding and thus inhibiting the endplate potential and subsequent muscle contraction.[1] Studies have shown that this compound does not affect transmembrane potential or produce tonic or frequency-dependent antagonism of axonic Na+ channels, indicating a specific action at the post-junctional membrane.[1]
Quantitative Data Presentation
The potency of this compound was evaluated in the rat isolated phrenic nerve-hemidiaphragm preparation at 32°C. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound on Neurally Evoked Contractures [1]
| Stimulation Type | Parameter | Value (µM) |
| Unitary Twitches | EC50 | 21.5 |
| 2 Hz 'Trains of Four' | EC50 | 14.4 |
| 50 Hz (2 s) Tetanic Stimulus | EC50 | 7.5 |
Table 2: Effect of this compound on Miniature-Endplate Potentials (MEPPs) [1]
| Concentration Range (µM) | Effect | IC50 (µM) |
| 0.53 - 10.0 | Dose-dependent and reversible decrease in MEPP amplitude | ~0.95 |
Table 3: Comparative Potency of this compound and (+)-Tubocurarine [1]
| Compound | Relative Potency |
| (+)-Tubocurarine | 22-24 times more potent than this compound |
Experimental Protocols
The following protocols are synthesized from established methodologies for the phrenic nerve-hemidiaphragm preparation and the specific study on this compound.[1][2][5]
Phrenic Nerve-Hemidiaphragm Preparation (Rat)
This ex vivo model is a classic preparation for studying neuromuscular transmission.[2][3][6]
Objective: To isolate a functional phrenic nerve-hemidiaphragm unit for in vitro analysis.
Materials:
-
Sprague-Dawley rats[1]
-
Krebs solution (composition: 133 mM NaCl, 4.9 mM KCl, 1.8 mM CaCl2, 11.9 mM NaHCO3, 0.7 mM NaH2PO4, 11mM Glucose)[5]
-
Carbogen gas (95% O2, 5% CO2)[5]
-
Dissection tools
-
Organ bath (20 ml) with platinum electrodes[5]
-
Force-displacement transducer
-
Physiograph recording system
Procedure:
-
Humanely euthanize a Sprague-Dawley rat.
-
Rapidly dissect and remove the phrenic nerve and the attached hemidiaphragm.
-
Mount the preparation in a 20 ml organ bath containing Krebs solution, maintained at 37°C (or 32°C as specified in the this compound study) and continuously aerated with carbogen gas.[1][5]
-
The costal margin of the hemidiaphragm is pinned to the base of the organ bath, and the central tendon is connected to a force-displacement transducer to record isometric contractions.
-
The phrenic nerve is laid across platinum stimulating electrodes.
-
Allow the preparation to equilibrate for a specified period before initiating experiments.
Assessment of Neuromuscular Blockade
Objective: To quantify the effect of this compound on muscle contraction in response to nerve stimulation.
Procedure:
-
Set the standard parameters for phrenic nerve stimulation using a supramaximal stimulus (e.g., 5V amplitude, 0.1 msec pulse width).[2]
-
Apply different stimulation patterns to the phrenic nerve:
-
Record the baseline contractile responses (twitch height, tetanic fade).
-
Introduce this compound into the organ bath at varying concentrations.
-
Record the changes in contractile responses at each concentration to determine the EC50 (the concentration at which the response is reduced by 50%).
-
Perform washout steps with fresh Krebs solution to assess the reversibility of the blockade.
Intracellular Recording from Endplates
Objective: To investigate the effect of this compound on post-junctional potentials.
Materials:
-
Glass microelectrodes (filled with 3 M KCl)
-
Micromanipulator
-
Amplifier and oscilloscope
Procedure:
-
Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the endplate region.
-
Record the resting membrane potential.
-
Record spontaneous miniature-endplate potentials (MEPPs), which result from the release of single quanta of acetylcholine.
-
Apply this compound (0.53-10.0 µM) to the bath and continuously record MEPPs.[1]
-
Analyze the amplitude and frequency of MEPPs before, during, and after drug application to determine the IC50 for the reduction in MEPP amplitude.[1]
Iontophoretic Application of Acetylcholine
Objective: To confirm the competitive nature of nAChR blockade.
Procedure:
-
Position an acetylcholine-filled micropipette near the muscle endplate.
-
Apply brief pulses of current to the pipette to ionophoretically eject ACh, causing a localized depolarization.
-
Record the subthreshold responses to this exogenous ACh application.
-
Introduce this compound into the bath and repeat the iontophoretic application of ACh.
-
Observe if the antagonism of the ACh response by this compound can be overcome by increasing the amount of applied ACh, which is characteristic of surmountable (competitive) antagonism.[1]
Conclusion for Drug Development Professionals
The phrenic nerve-hemidiaphragm model has proven to be an effective tool for the in vitro characterization of this compound.[1] The data indicates that this compound is a competitive, non-depolarizing neuromuscular blocker with a rapid onset of action. Its relatively low affinity may contribute to its fast-acting profile.[1] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to replicate these findings or to evaluate novel neuromuscular agents using this robust ex vivo model. The clear mechanism of action and quantifiable effects make this model indispensable for the preclinical assessment of potential muscle relaxants.
References
- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Samuele Negro, Department of Biomedical Sciences, University Padova, Italy, — BIO-PROTOCOL [bio-protocol.org]
- 4. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phrenic nerve-hemidiaphragm as a highly sensitive replacement assay for determination of functional botulinum toxin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ANQ9040 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANQ9040 is a novel, rapid-onset steroidal muscle relaxant that functions as a non-depolarizing neuromuscular blocking agent.[1] Its mechanism of action is characterized by the competitive antagonism of post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ).[1] This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its potency, mode of action, and experimental setup using the rat isolated phrenic nerve hemidiaphragm model.
Mechanism of Action
This compound exerts its muscle relaxant effects by competing with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the nAChRs located on the motor endplate of the muscle fiber.[1][2] By binding to these receptors without activating them, this compound prevents the influx of sodium ions that would normally lead to depolarization of the muscle membrane and subsequent muscle contraction.[1][3] This results in a reversible, dose-dependent reduction in muscle contractility.
Signaling Pathway at the Neuromuscular Junction
Data Presentation
The in vitro potency of this compound was determined by assessing its ability to antagonize neurally evoked contractures in the rat isolated phrenic nerve hemidiaphragm preparation. The following table summarizes the key quantitative data.[1]
| Parameter | Value | Description |
| EC50 (Unitary Twitches) | 21.5 µM | The concentration of this compound that produces 50% of the maximal inhibition of single, neurally evoked muscle twitches. |
| EC50 (2 Hz 'trains of four') | 14.4 µM | The concentration of this compound that produces 50% of the maximal inhibition of muscle contractions evoked by a train-of-four stimulation at 2 Hz. |
| EC50 (50 Hz Tetanic Stimulus) | 7.5 µM | The concentration of this compound that produces 50% of the maximal inhibition of sustained muscle contraction during a 2-second tetanic stimulus at 50 Hz. |
| IC50 (Miniature Endplate Potentials) | ~0.95 µM | The concentration of this compound that causes a 50% reduction in the amplitude of miniature endplate potentials (mEPPs), indicating a post-junctional site of action. |
| Comparative Potency | 22-24 times less potent than (+)-tubocurarine | A direct comparison of the potency of this compound with the classical non-depolarizing neuromuscular blocking agent, tubocurarine, in the same organ bath setup. |
Experimental Protocols
The following protocols describe the key in vitro experiments for characterizing this compound.
Rat Phrenic Nerve Hemidiaphragm Preparation
This ex vivo model is a classic preparation for studying the effects of drugs on neuromuscular transmission.
Objective: To isolate a functional phrenic nerve-hemidiaphragm preparation from a rat for subsequent pharmacological testing.
Materials:
-
Male Wistar Albino rats (180-200 g)
-
Krebs solution (composition in mM: NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, glucose 11)[4]
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
-
Tissue bath
Procedure:
-
Euthanize the rat via an approved method (e.g., cervical dislocation).[4]
-
Perform a thoracotomy to expose the diaphragm and phrenic nerve.
-
Carefully dissect the hemidiaphragm with the phrenic nerve intact.[4]
-
Mount the preparation in a tissue bath containing oxygenated (95% O2, 5% CO2) Krebs solution maintained at 32°C.[1][4]
-
Allow the preparation to equilibrate for at least 20 minutes before starting the experiment.
Experimental Workflow: Phrenic Nerve Hemidiaphragm Assay
Electrophysiological Recordings
Intracellular recordings from the endplate region provide direct evidence of the postsynaptic effects of this compound.
Objective: To measure the effect of this compound on the amplitude of miniature endplate potentials (mEPPs).
Materials:
-
Phrenic nerve-hemidiaphragm preparation
-
Glass microelectrodes
-
Micromanipulator
-
Amplifier and data acquisition system
Procedure:
-
Prepare the phrenic nerve-hemidiaphragm as described above.
-
Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the endplate region.
-
Record spontaneous mEPPs, which represent the postsynaptic response to the release of single quanta of acetylcholine.
-
Establish a stable baseline recording.
-
Add this compound to the tissue bath in a dose-dependent manner (e.g., 0.53-10.0 µM).[1]
-
Record the changes in mEPP amplitude at each concentration.
-
Analyze the data to determine the IC50 for the reduction in mEPP amplitude.[1]
Expected Outcome: this compound will cause a dose-dependent and reversible decrease in the amplitude of mEPPs without altering the transmembrane potential, confirming a post-junctional, non-depolarizing mechanism of action.[1]
Iontophoretic Application of Acetylcholine
This assay confirms the competitive nature of the antagonism by this compound.
Objective: To determine if the blockade by this compound can be overcome by an exogenous application of acetylcholine.
Materials:
-
Phrenic nerve-hemidiaphragm preparation
-
Acetylcholine-filled micropipette
-
Iontophoresis unit
Procedure:
-
Prepare the phrenic nerve-hemidiaphragm and set up for intracellular recording as described above.
-
Position an acetylcholine-filled micropipette near the endplate.
-
Apply brief pulses of current to the micropipette to ionophoretically release acetylcholine, evoking subthreshold depolarizing responses.
-
Introduce this compound into the bath and observe the antagonism of the acetylcholine-evoked responses.
-
Increase the amount of ionophoretically applied acetylcholine to demonstrate that the antagonism by this compound is surmountable.[1]
Expected Outcome: The inhibitory effect of this compound on the response to exogenous acetylcholine can be overcome by increasing the concentration of acetylcholine, which is characteristic of a competitive antagonist.[1]
Conclusion
The in vitro assays described provide a robust framework for the characterization of this compound as a competitive, non-depolarizing nicotinic antagonist. The rat phrenic nerve hemidiaphragm model, coupled with electrophysiological techniques, allows for the detailed elucidation of its potency and mechanism of action at the neuromuscular junction. These protocols are essential for the preclinical evaluation and development of this compound and other novel neuromuscular blocking agents.
References
ANQ9040 Application Notes and Protocols for Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANQ9040 is a novel, rapid-onset steroidal neuromuscular blocking agent.[1] Its mechanism of action is characterized by the competitive antagonism of post-junctional nicotinic receptors, leading to a non-depolarizing blockade.[1] These application notes provide detailed information on the effective concentrations of this compound for in vitro electrophysiology studies and protocols for its application.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in antagonizing neurally evoked muscle contractures and its effect on endplate potentials in rat isolated phrenic nerve hemidiaphragm preparations.[1]
| Parameter | Concentration | Cell Type/Preparation | Electrophysiological Measurement | Observed Effect |
| EC50 | 21.5 µM | Rat phrenic nerve hemidiaphragm | Unitary twitches | Antagonism of neurally evoked contractures |
| EC50 | 14.4 µM | Rat phrenic nerve hemidiaphragm | 2 Hz 'trains of four' stimulation | Antagonism of neurally evoked contractures |
| EC50 | 7.5 µM | Rat phrenic nerve hemidiaphragm | 50 Hz (2 s) tetanic stimulus trains | Antagonism of neurally evoked contractures |
| IC50 | ~0.95 µM | Rat phrenic nerve hemidiaphragm endplates | Miniature-endplate potential (MEPP) amplitude | Dose-dependent and reversible decrease |
| Effective Range | 0.53 - 10.0 µM | Rat phrenic nerve hemidiaphragm endplates | Miniature-endplate potential (MEPP) amplitude | Dose-dependent and reversible decrease |
| No Effect Conc. | Up to 32 µM | Rat phrenic nerve axons | Axonic Na+ channels (Sucrose gap recordings) | No tonic or frequency-dependent antagonism |
Mechanism of Action: Nicotinic Receptor Antagonism
This compound acts as a competitive antagonist at post-junctional nicotinic acetylcholine receptors (nAChRs). In a normal neuromuscular junction, acetylcholine (ACh) released from the pre-synaptic terminal binds to nAChRs on the post-synaptic muscle fiber, leading to depolarization and muscle contraction. This compound competes with ACh for the same binding sites on the nAChRs. By binding to these receptors without activating them, this compound prevents ACh from binding and thus blocks the ion flow that would normally lead to depolarization. This results in a non-depolarizing blockade of neuromuscular transmission.
Caption: Mechanism of this compound as a competitive antagonist at the neuromuscular junction.
Experimental Protocols
Preparation of Rat Phrenic Nerve-Hemidiaphragm
This protocol is adapted from standard methods for studying neuromuscular transmission in vitro.
Materials:
-
Krebs-Ringer solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11 glucose.
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
-
Organ bath with stimulating and recording electrodes
-
Force-displacement transducer
Procedure:
-
Humanely euthanize a Sprague-Dawley rat according to institutional guidelines.
-
Excise the phrenic nerve and a section of the hemidiaphragm.
-
Mount the preparation in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen gas and maintained at 32°C.
-
Attach the tendinous portion of the diaphragm to a force-displacement transducer to record isometric contractions.
-
Place the phrenic nerve on stimulating electrodes.
-
Allow the preparation to equilibrate for at least 30 minutes before starting the experiment.
Electrophysiological Recording of Miniature Endplate Potentials (MEPPs)
Materials:
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Microelectrode amplifier
-
Oscilloscope and data acquisition system
-
Micromanipulator
Procedure:
-
Prepare the phrenic nerve-hemidiaphragm as described above.
-
Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the endplate region. A stable resting membrane potential of -60 to -80 mV should be achieved.
-
Record spontaneous MEPPs for a baseline period (e.g., 5-10 minutes).
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in Krebs-Ringer solution.
-
Apply this compound to the organ bath at the desired concentration (e.g., starting from 0.5 µM).
-
Record MEPPs in the presence of this compound. Note the decrease in MEPP amplitude.
-
To test for reversibility, wash out the this compound with fresh Krebs-Ringer solution and continue to record MEPPs.
Caption: Workflow for MEPP recording to assess this compound effects.
Patch-Clamp Protocol for Nicotinic Acetylcholine Receptor Currents
This is a general protocol for whole-cell voltage-clamp recording from a cell line expressing nAChRs (e.g., HEK293 cells stably expressing the desired nAChR subtype).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Agonist Solution: External solution containing acetylcholine or another suitable nAChR agonist.
-
This compound Solution: External solution containing the desired concentration of this compound and the agonist.
Procedure:
-
Plate cells expressing the target nAChR onto glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a baseline by applying the agonist solution for a short duration to evoke an inward current.
-
Co-apply the this compound solution with the agonist and record the current response. A reduction in the current amplitude indicates antagonism by this compound.
-
To determine the IC50, apply a range of this compound concentrations and measure the corresponding inhibition of the agonist-evoked current.
-
To investigate the voltage dependency of the block, repeat the experiment at different holding potentials.
Caption: Logical workflow for a patch-clamp experiment with this compound.
References
Application Notes and Protocols for Sucrose Gap Recording Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sucrose gap recording technique is a versatile and cost-effective extracellular method for measuring and analyzing the electrical activity of nerve and muscle preparations.[1][2] It is particularly well-suited for studying small, multicellular tissues such as smooth muscle, cardiac muscle, and myelinated or unmyelinated nerves.[1][2] This technique allows for stable, long-term recordings of compound action potentials (CAPs) and membrane resting potentials (MRPs), making it an invaluable tool in neuropharmacology and physiology for investigating the effects of various drugs and ionic conditions on tissue excitability.[1]
The core principle of the sucrose gap technique is to electrically isolate a segment of the tissue by superfusing it with a non-ionic, isotonic sucrose solution. This sucrose solution has a high resistance, which forces the action currents to flow through a defined external pathway where they can be measured. A single sucrose gap setup can measure relative changes in membrane potential, while a double sucrose gap configuration allows for the measurement of membrane potential and resistance.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing a sucrose gap recording system, typified by general laboratory setups, for the electrophysiological analysis of isolated tissue preparations.
Data Presentation
Table 1: Typical Compound Action Potential (CAP) Parameters in Frog Sciatic Nerve
| Parameter | Value | Unit | Notes |
| Peak Amplitude (Aα fibers) | ~25 | mV | Recorded at room temperature (~20°C). The CAP is the summed potential of multiple axons.[3] |
| Conduction Velocity (Aα fibers) | ~25 | m/sec | Conduction velocity is dependent on axon diameter and myelination.[3] |
| Threshold Stimulus | Variable | V | The voltage at which a CAP is first elicited. Depends on nerve viability and experimental setup.[4] |
| Maximal Stimulus | Variable | V | The stimulus voltage that recruits all nerve fibers and produces the largest CAP.[4] |
Table 2: Effects of Cholinergic Agonists on Neuronal and Muscular Preparations
| Compound | Preparation | Concentration | Effect | Reference |
| Acetylcholine | Rabbit Superior Cervical Ganglion | - | Depolarization up to 14 mV (in presence of eserine) | [5] |
| Carbachol | Rat Diaphragm Muscle | 5 x 10⁻⁸ M | Reduces early post-denervation depolarization by 2-3 mV | [6] |
| Nicotine | Crayfish Neuromuscular Junction | 6 and 12 mM | Enhances Excitatory Junctional Potential (EJP) amplitude | [7] |
| Acetylcholine | Frog Rectus Abdominis Muscle | 10⁻⁷ - 10⁻⁵ M | Dose-dependent contraction | [8][9] |
Table 3: Effects of Cholinergic Antagonists on Cue-Induced Sucrose Seeking Behavior
| Compound | Target Receptor | Dose (µ g/side , VTA infusion) | Effect on Sucrose Seeking | Reference |
| Scopolamine | Muscarinic | 2.4 or 24 | Robust attenuation | [10] |
| Mecamylamine | Nicotinic | 3 or 30 | No alteration | [10] |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Ringer's Solution (for frog sciatic nerve):
-
113 mM NaCl
-
3.0 mM KCl
-
2.7 mM CaCl₂
-
2.5 mM NaHCO₃
-
Dissolve in deionized water and adjust pH to 7.2-7.4.[11]
-
-
Isotonic Sucrose Solution:
-
Prepare a sucrose solution that is isotonic to the physiological Ringer's solution to prevent osmotic damage to the tissue.
-
-
Isotonic KCl Solution:
-
Prepare a potassium chloride solution with a concentration that will fully depolarize the segment of the tissue it is in contact with.
-
Protocol 2: Dissection and Mounting of Frog Sciatic Nerve
-
Humanely euthanize a frog (e.g., by pithing).
-
Carefully dissect the sciatic nerve from the leg, ensuring minimal stretching or damage.
-
Transfer the isolated nerve to a dish containing cold Ringer's solution.
-
Gently position the nerve across the compartments of the sucrose gap chamber.
-
Use a petroleum jelly or a silicone-vaseline mixture to create seals between the compartments to prevent solution leakage.
Protocol 3: Sucrose Gap Recording Procedure
-
Perfusion:
-
Continuously perfuse the respective compartments of the chamber with Ringer's solution, isotonic sucrose solution, and isotonic KCl solution.
-
-
Electrode Placement:
-
Place Ag/AgCl recording electrodes in the Ringer's solution and KCl solution compartments.
-
Place stimulating electrodes in the Ringer's solution compartment, proximal to the recording electrode.
-
-
Equilibration:
-
Allow the preparation to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline recording is achieved.
-
-
Stimulation and Recording:
-
Apply electrical stimuli of varying intensity and duration to elicit compound action potentials (CAPs).
-
Record the resulting electrical signals using a suitable amplifier and data acquisition system.
-
Determine the threshold and maximal stimulus intensities.
-
-
Pharmacological Studies:
-
To study the effect of a drug, replace the Ringer's solution in the central compartment with Ringer's solution containing the desired concentration of the pharmacological agent.
-
Record the changes in the resting membrane potential and/or the amplitude and shape of the CAP.
-
To establish a dose-response relationship, apply the drug at increasing concentrations, allowing for a washout period with Ringer's solution between applications if the effects are reversible.
-
Visualizations
References
- 1. Sucrose gap - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. compound ap [employees.csbsju.edu]
- 5. Resting and action potentials recorded by the sucrose-gap method in the superior cervical ganglion of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glutamate and carbachol effects on the early post-denervation depolarization in rat diaphragm are directed towards furosemide-sensitive chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.grinnell.edu [ojs.grinnell.edu]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Muscarinic, but not nicotinic, acetylcholine receptor blockade in the ventral tegmental area attenuates cue-induced sucrose-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopac.com [biopac.com]
Application Notes and Protocols: ANQ9040 for Intracellular Recording from Endplates
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANQ9040 is a novel, rapid-onset, non-depolarizing neuromuscular blocking agent.[1][2][3] Its mechanism of action involves the competitive antagonism of post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] This property makes this compound a valuable tool for studying synaptic transmission and the effects of neuromuscular blockade at the cellular level. Intracellular recording from the motor endplate is a powerful electrophysiological technique used to measure miniature endplate potentials (MEPPs) and endplate potentials (EPPs), providing a direct assessment of neuromuscular transmission. These application notes provide a detailed protocol for utilizing this compound in such experiments to characterize its effects on synaptic function.
Mechanism of Action at the Neuromuscular Junction
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction.[1][2] Under normal physiological conditions, acetylcholine (ACh) released from the motor neuron terminal binds to these receptors, leading to their opening and a subsequent influx of sodium ions. This influx depolarizes the muscle fiber membrane, generating an endplate potential (EPP). If the EPP reaches the threshold, it triggers a muscle action potential and subsequent contraction.
This compound, by competing with ACh for the same binding sites on the nAChRs, reduces the number of receptors available for ACh to bind. This leads to a decrease in the amplitude of the EPP. As a non-depolarizing agent, this compound itself does not cause depolarization of the postsynaptic membrane.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on neuromuscular transmission based on published data.
Table 1: Effect of this compound on Miniature Endplate Potential (MEPP) Amplitude [1]
| Concentration of this compound (µM) | Effect on MEPP Amplitude | IC50 (µM) |
| 0.53 - 10.0 | Dose-dependent and reversible decrease in amplitude. | ~0.95 |
Table 2: Potency of this compound in Antagonizing Neurally Evoked Muscle Contractions [1]
| Stimulation Type | EC50 of this compound (µM) |
| Unitary Twitches | 21.5 |
| 2 Hz 'Trains of Four' | 14.4 |
| 50 Hz (2 s) Tetanic Stimulus | 7.5 |
Experimental Protocols
This section provides a detailed protocol for performing intracellular recordings from the motor endplate of a rat phrenic nerve-hemidiaphragm preparation to study the effects of this compound.
Materials and Reagents
-
Animal Model: Male Sprague-Dawley rats
-
Dissection Buffer (Krebs-Ringer Solution): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, glucose. Gassed with 95% O2 / 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in Krebs-Ringer solution.
-
Intracellular Recording Electrode: Glass micropipette filled with 3 M KCl.
-
Electrophysiology Rig: Including a micromanipulator, amplifier, stimulator, oscilloscope, and data acquisition system.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
Experimental Workflow
Caption: Experimental workflow for intracellular recording of MEPPs and EPPs with this compound.
Step-by-Step Protocol
-
Preparation of the Phrenic Nerve-Hemidiaphragm:
-
Euthanize a male Sprague-Dawley rat according to institutional guidelines.
-
Carefully dissect the phrenic nerve and hemidiaphragm, ensuring the integrity of the nerve and its insertion into the muscle.
-
Mount the preparation in a temperature-controlled organ bath (32°C) containing Krebs-Ringer solution, continuously gassed with 95% O2 / 5% CO2.
-
Allow the preparation to equilibrate for at least 30 minutes.
-
-
Intracellular Recording Setup:
-
Pull glass micropipettes to a resistance of 10-20 MΩ when filled with 3 M KCl.
-
Mount the recording electrode on a micromanipulator.
-
Place a stimulating electrode on the phrenic nerve.
-
-
Control Recordings:
-
Using the micromanipulator, carefully advance the recording electrode into a muscle fiber near the endplate region. A successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential of approximately -70 to -80 mV.
-
Record spontaneous MEPPs for a period of 5-10 minutes.
-
Stimulate the phrenic nerve with single supramaximal pulses to elicit EPPs. Record multiple EPPs.
-
-
Application of this compound:
-
Add this compound to the organ bath to achieve the desired final concentration (e.g., starting from 0.1 µM and increasing to 10 µM).
-
Allow the preparation to incubate with this compound for 10-15 minutes to ensure equilibration.
-
-
Post-Drug Recordings:
-
Record MEPPs and EPPs in the presence of this compound as described in step 3.
-
-
Washout:
-
Perfuse the organ bath with fresh, drug-free Krebs-Ringer solution to wash out this compound.
-
Allow for a washout period of at least 30 minutes.
-
Record MEPPs and EPPs again to assess the reversibility of the drug's effects.
-
-
Data Analysis:
-
Measure the amplitude and frequency of MEPPs in the control, drug, and washout conditions.
-
Measure the amplitude of the EPPs under the same conditions.
-
Perform statistical analysis to determine the significance of any changes observed.
-
Signaling Pathway Diagram
Caption: Mechanism of this compound at the neuromuscular junction.
Conclusion
This compound serves as a specific and reversible antagonist of postsynaptic nicotinic acetylcholine receptors. The protocols outlined in these application notes provide a framework for utilizing intracellular recording techniques to quantify the effects of this compound on synaptic transmission at the motor endplate. This approach allows for a detailed characterization of the drug's potency and mechanism of action, making it a valuable tool for research in neuromuscular physiology and pharmacology.
References
- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and potency of ANQ 9040 in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
ANQ9040 Application in Rat Tissue Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANQ9040 is a novel, rapid-onset steroidal neuromuscular blocking agent. This document provides detailed application notes and protocols for the characterization of this compound in isolated rat tissue preparations, specifically the phrenic nerve hemidiaphragm. The information is based on established in vitro studies and is intended to guide researchers in pharmacology and drug development.
Mechanism of Action
This compound functions as a non-depolarizing, competitive antagonist of post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] Unlike depolarizing agents, this compound does not activate the nAChR. Instead, it binds to the receptor, preventing acetylcholine (ACh) from binding and thereby inhibiting the endplate potential and subsequent muscle contraction.[1] Studies have shown that this compound reversibly decreases the amplitude of miniature-endplate potentials in a dose-dependent manner without altering the transmembrane potential.[1] Furthermore, it does not exhibit any significant antagonism of axonic Na+ channels, indicating its specificity for post-junctional nAChRs.[1]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction. Under normal physiological conditions, acetylcholine released from the motor neuron binds to nicotinic acetylcholine receptors on the muscle fiber, leading to depolarization and muscle contraction. This compound competitively inhibits this interaction.
Caption: Mechanism of this compound at the neuromuscular junction.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in antagonizing neurally evoked contractures in the rat isolated phrenic nerve hemidiaphragm preparation.[1]
Table 1: EC50 of this compound for Neurally Evoked Contractures
| Stimulus | EC50 (µM) |
| Unitary Twitches | 21.5 |
| 2 Hz 'Trains of Four' | 14.4 |
| 50 Hz (2 s) Tetanic Stimulus | 7.5 |
Table 2: IC50 of this compound on Miniature-Endplate Potentials
| Parameter | IC50 (µM) |
| Miniature-Endplate Potential Amplitude | ~0.95 |
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound using the rat isolated phrenic nerve hemidiaphragm preparation.
Isolated Phrenic Nerve Hemidiaphragm Preparation
This protocol describes the dissection and mounting of the rat phrenic nerve hemidiaphragm for in vitro studies.
Materials:
-
Male Sprague-Dawley rats
-
Krebs solution (composition in mM: NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, Glucose 11)
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection tools
-
Organ bath (20 ml) with platinum electrodes
-
Force transducer
-
Data acquisition system
Procedure:
-
Euthanize a male Sprague-Dawley rat via an approved method.
-
Isolate the phrenic nerve hemidiaphragm preparation according to standard methods.
-
Suspend the preparation in a 20 ml organ bath containing Krebs solution.
-
Maintain the bath temperature at 37°C and continuously aerate with carbogen gas.
-
Attach the diaphragm to a force transducer to record isometric contractions.
-
Place the phrenic nerve on platinum electrodes for electrical stimulation.
-
Allow the preparation to equilibrate for at least 30 minutes before starting the experiment, with periodic washing every 15 minutes.
Evaluation of Neuromuscular Blockade
This protocol details the procedure for determining the potency of this compound in antagonizing neurally evoked muscle contractions.
Procedure:
-
Set the stimulator to deliver supramaximal square-wave pulses (0.2 ms duration).
-
Apply different stimulation patterns to the phrenic nerve:
-
Unitary twitches (e.g., 0.1 Hz)
-
'Train of Four' (2 Hz for 2 seconds)
-
Tetanic stimulation (50 Hz for 2 seconds)
-
-
Record the baseline contractile responses to each stimulation pattern.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Allow each concentration to equilibrate for a set period (e.g., 15-20 minutes) before recording the response to the stimulation patterns.
-
Continue until a maximal blockade is achieved.
-
Calculate the EC50 for each stimulation pattern from the resulting concentration-response curve.
Intracellular Recording of Endplate Potentials
This protocol describes the method for assessing the effect of this compound on miniature-endplate potentials (MEPPs).
Materials:
-
Isolated phrenic nerve hemidiaphragm preparation (as described above)
-
Glass microelectrodes (filled with 3 M KCl)
-
Micromanipulator
-
Amplifier and oscilloscope/data acquisition system
Procedure:
-
Set up the isolated phrenic nerve hemidiaphragm preparation in an organ bath.
-
Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the endplate region.
-
Record spontaneous MEPPs.
-
Establish a baseline recording of MEPP amplitude and frequency.
-
Introduce this compound into the bath at various concentrations (e.g., 0.53-10.0 µM).[1]
-
Record the changes in MEPP amplitude and frequency at each concentration.
-
Calculate the IC50 for the reduction in MEPP amplitude.
Experimental Workflow
The following diagram outlines the general experimental workflow for characterizing this compound in rat tissue preparations.
Caption: General experimental workflow for this compound characterization.
References
Application Notes and Protocols for ANQ9040 in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANQ9040 is a novel, fast-acting steroidal muscle relaxant that functions as a non-depolarizing, competitive antagonist of post-junctional nicotinic acetylcholine receptors (nAChRs).[1] Its relatively low affinity and rapid onset of action make it a valuable tool for investigating the dynamics of neuromuscular transmission and the role of nAChRs in synaptic function. These application notes provide detailed protocols for utilizing this compound to study its effects on synaptic transmission, particularly at the neuromuscular junction.
Mechanism of Action
This compound competitively blocks nAChRs at the postsynaptic membrane of the neuromuscular junction.[1] This action prevents acetylcholine (ACh) from binding to its receptor, thereby inhibiting the depolarization of the postsynaptic membrane and subsequent muscle contraction. Electrophysiological studies have shown that this compound dose-dependently and reversibly decreases the amplitude of miniature-endplate potentials (mEPPs) without altering the transmembrane potential.[1] Importantly, this compound does not exhibit any tonic or frequency-dependent antagonism of axonal sodium channels, indicating its specificity for post-junctional nAChRs.[1]
Quantitative Data
The following table summarizes the in vitro potency of this compound in the rat isolated phrenic nerve hemidiaphragm preparation at 32°C.[1]
| Parameter | Value (µM) | Description |
| EC50 (Unitary Twitches) | 21.5 | Concentration for 50% inhibition of single evoked muscle twitches. |
| EC50 (2 Hz 'trains of four') | 14.4 | Concentration for 50% inhibition of contractures evoked by 2 Hz stimulation. |
| EC50 (50 Hz tetanic stimulus) | 7.5 | Concentration for 50% inhibition of contractures evoked by 50 Hz tetanic stimulation. |
| IC50 (mEPP Amplitude) | ~0.95 | Concentration for 50% reduction in the amplitude of miniature-endplate potentials. |
Experimental Protocols
Protocol 1: Electrophysiological Analysis of this compound Effects on Neuromuscular Transmission
This protocol describes the use of intracellular recording to measure the effect of this compound on miniature endplate potentials (mEPPs) at the rat phrenic nerve-hemidiaphragm preparation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Krebs-Ringer solution (composition in mM: NaCl 135, KCl 5, CaCl2 2, MgCl2 1, NaHCO3 15, NaH2PO4 1, glucose 11; pH 7.4, gassed with 95% O2/5% CO2)
-
Rat phrenic nerve-hemidiaphragm preparation
-
Dissection microscope
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Micromanipulator
-
Amplifier for intracellular recording
-
Data acquisition system (e.g., pCLAMP)
-
Perfusion system
-
Temperature controller (to maintain 32°C)
Procedure:
-
Preparation of the Tissue:
-
Isolate the phrenic nerve-hemidiaphragm from a rat and mount it in a bath chamber continuously perfused with oxygenated Krebs-Ringer solution at 32°C.
-
Allow the preparation to equilibrate for at least 30 minutes before starting the experiment.
-
-
Intracellular Recording Setup:
-
Position a glass microelectrode over the endplate region of a muscle fiber using a micromanipulator.
-
Carefully impale a muscle fiber to obtain a stable intracellular recording. A stable resting membrane potential of -60 to -80 mV should be achieved.
-
-
Baseline mEPP Recording:
-
Record spontaneous mEPPs for a baseline period of 5-10 minutes. Ensure the recording is stable.
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in Krebs-Ringer solution from the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Begin perfusion with the lowest concentration of this compound.
-
Allow the drug to equilibrate for 10-15 minutes.
-
-
Data Acquisition:
-
Record mEPPs for 5-10 minutes at each concentration of this compound.
-
After recording at the highest concentration, wash out the drug by perfusing with fresh Krebs-Ringer solution for at least 30 minutes to observe reversibility.
-
-
Data Analysis:
-
Analyze the recorded mEPPs to determine their amplitude and frequency.
-
Calculate the average mEPP amplitude for the baseline and for each this compound concentration.
-
Normalize the average mEPP amplitude at each concentration to the baseline amplitude.
-
Plot the normalized mEPP amplitude as a function of this compound concentration and fit the data with a dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Antagonism Assay using Iontophoretic Application of Acetylcholine
This protocol provides a method to confirm the competitive nature of this compound's antagonism at the nAChR.
Materials:
-
All materials from Protocol 1
-
Iontophoresis pump
-
High-resistance microelectrode (50-100 MΩ) filled with 1 M Acetylcholine chloride
-
Second micromanipulator
Procedure:
-
Tissue Preparation and Recording Setup:
-
Prepare and mount the phrenic nerve-hemidiaphragm preparation as described in Protocol 1.
-
Set up for intracellular recording from a muscle fiber endplate.
-
-
Iontophoresis Setup:
-
Position the acetylcholine-filled microelectrode close to the endplate region, near the recording electrode, using a second micromanipulator.
-
-
Baseline ACh Response:
-
Apply brief, consistent pulses of acetylcholine iontophoretically to elicit subthreshold depolarizing responses (endplate potentials, EPPs).
-
Establish a stable baseline response to these ACh pulses.
-
-
Application of this compound:
-
Perfuse the preparation with a known concentration of this compound (e.g., the IC50 concentration determined in Protocol 1).
-
Allow 10-15 minutes for equilibration.
-
-
Recording During this compound Application:
-
Continue to apply the same iontophoretic pulses of acetylcholine.
-
Observe the reduction in the amplitude of the evoked EPPs in the presence of this compound.
-
-
Testing for Surmountability:
-
Increase the intensity or duration of the iontophoretic acetylcholine pulses.
-
Observe if the original EPP amplitude can be restored (surmounted) by the higher concentration of the agonist (ACh). This is the hallmark of competitive antagonism.
-
-
Washout:
-
Wash out this compound with fresh Krebs-Ringer solution and confirm the recovery of the EPP amplitude to baseline levels.
-
-
Data Analysis:
-
Measure the amplitude of the EPPs before, during, and after this compound application.
-
Compare the amplitude of EPPs in the presence of this compound with and without increased acetylcholine application to demonstrate surmountability.
-
Visualizations
Caption: Experimental workflow for electrophysiological analysis of this compound.
Caption: Mechanism of this compound as a competitive antagonist at the nAChR.
References
Application Note: High-Throughput Electrophysiological Screening with the ANQ9040 System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ANQ9040 is a state-of-the-art automated electrophysiology system designed for high-throughput screening of ion channel modulators. This technology enables rapid and reliable data acquisition from a large number of cells simultaneously, significantly accelerating drug discovery and safety pharmacology workflows. The system utilizes planar patch-clamp technology, integrating automated cell handling, compound application, and data acquisition to provide high-quality, reproducible results. This application note provides an overview of the this compound system, detailed protocols for common experimental paradigms, and representative data for key ion channel targets.
Key Features of the this compound System
| Feature | Specification | Benefit |
| Throughput | Up to 384 recordings in parallel | Enables rapid screening of large compound libraries. |
| Data Quality | Gigaseal formation in >90% of wells | Ensures high-fidelity recordings of ion channel activity. |
| Compound Application | Integrated fluidics for precise and rapid compound addition | Allows for accurate determination of dose-response relationships. |
| Voltage Control | Independent voltage clamp control for each well | Facilitates the study of voltage-gated ion channels. |
| Temperature Control | Integrated temperature control (22°C to 37°C) | Enables experiments at physiological temperatures. |
| Software | Intuitive software for protocol design, data acquisition, and analysis | Streamlines experimental workflow and data interpretation. |
Experimental Workflow
The general experimental workflow on the this compound system is designed for efficiency and automation. The process minimizes manual intervention, leading to highly reproducible results.
Figure 1. Automated experimental workflow on the this compound system.
Application: hERG Channel Safety Assay
Objective: To assess the inhibitory potential of a test compound on the human ether-à-go-go-related gene (hERG) channel, a critical component of cardiac safety assessment.
Experimental Protocol
-
Cell Preparation:
-
HEK293 cells stably expressing the hERG channel are cultured to 70-90% confluency.
-
Cells are harvested using a gentle, enzyme-free dissociation buffer to ensure high viability.
-
The cell suspension is washed and resuspended in the appropriate external buffer at a final concentration of 1 x 10^6 cells/mL.
-
-
This compound System Preparation:
-
Prime the system with the required internal and external buffers.
-
Load the prepared cell suspension and compound plates into the instrument.
-
Select the pre-configured hERG voltage-clamp protocol.
-
-
Data Acquisition:
-
The system automatically aspirates cells and establishes whole-cell patch-clamp configuration.
-
A baseline recording of the hERG current is established using a depolarizing voltage step.
-
The test compound is added at various concentrations, followed by a post-compound recording of the hERG current.
-
-
Data Analysis:
-
The peak tail current of the hERG channel is measured before and after compound addition.
-
The percentage of inhibition is calculated for each concentration.
-
A dose-response curve is generated to determine the IC50 value of the test compound.
-
Representative Data
| Compound | IC50 (µM) | Hill Slope | n |
| Verapamil | 0.5 ± 0.1 | 1.2 | 128 |
| Cisapride | 0.02 ± 0.005 | 1.1 | 96 |
| Terfenadine | 0.05 ± 0.01 | 1.3 | 112 |
Application: Voltage-Gated Sodium Channel (Nav1.5) Screening
Objective: To identify novel blockers of the cardiac sodium channel Nav1.5 for the potential treatment of arrhythmias.
Experimental Protocol
-
Cell Preparation:
-
CHO cells stably expressing the Nav1.5 channel are used.
-
Cells are harvested and prepared as described for the hERG assay, ensuring a final concentration of 2 x 10^6 cells/mL.
-
-
This compound System Preparation:
-
The system is primed with buffers optimized for Nav1.5 recordings.
-
The cell suspension and compound plates are loaded.
-
A voltage-clamp protocol designed to elicit Nav1.5 currents is selected.
-
-
Data Acquisition:
-
Following automated whole-cell formation, a baseline Nav1.5 current is recorded in response to a depolarizing voltage step from a hyperpolarized holding potential.
-
Test compounds are applied, and the post-compound current is recorded.
-
-
Data Analysis:
-
The peak inward Nav1.5 current is measured.
-
The percentage of block is determined for each compound concentration.
-
IC50 values are calculated from the resulting dose-response curves.
-
Representative Data
| Compound | IC50 (µM) | Hill Slope | n |
| Lidocaine | 150 ± 25 | 1.0 | 256 |
| Flecainide | 12 ± 3 | 1.1 | 192 |
| Tetracaine | 8 ± 2 | 1.2 | 224 |
Signaling Pathway Visualization
The study of ion channels is often linked to broader signaling pathways. The diagram below illustrates a generic G-protein coupled receptor (GPCR) pathway that can modulate ion channel activity, a common mechanism investigated in drug discovery.
Figure 2. GPCR signaling pathway modulating ion channel activity.
The this compound automated electrophysiology system provides a robust and high-throughput platform for the study of ion channels. Its ease of use, combined with high data quality, makes it an invaluable tool for academic research, drug discovery, and safety pharmacology. The protocols and data presented in this application note demonstrate the capabilities of the this compound in addressing key questions in modern pharmacology.
Troubleshooting & Optimization
Navigating ANQ9040 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered with ANQ9040, a novel, rapid-onset steroidal muscle relaxant. The following information, presented in a question-and-answer format, addresses specific challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
Based on its classification as a quaternary ammonium steroid, this compound is expected to have good solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a stock solution in a water-miscible organic solvent, which can then be further diluted into your aqueous experimental buffer.
Recommended Initial Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO): A universal solvent for many organic compounds.
-
Ethanol: A less toxic alternative to DMSO that can be suitable for cell-based assays.
For Final Experimental Solutions:
-
Physiological Buffers (e.g., Phosphate-Buffered Saline - PBS): this compound has been successfully used in in vitro physiological buffers at concentrations up to 32 µM[1].
Troubleshooting Steps:
-
Start with a small amount: To avoid wasting the compound, test the solubility of a small quantity first.
-
Use high-quality, anhydrous solvents: Water content in organic solvents can significantly impact the solubility of certain compounds.
-
Gentle heating: Warming the solution to 37°C may aid dissolution. However, monitor for any signs of degradation.
-
Sonication: Brief sonication can help to break up aggregates and enhance dissolution.
-
pH adjustment: For some quaternary ammonium compounds, adjusting the pH of the aqueous buffer can improve solubility.
Q2: My this compound solution is cloudy or has visible precipitates after dilution in my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue and often indicates that the solubility limit in the final medium has been exceeded.
Solutions:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Decrease the percentage of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum (ideally ≤0.5%) to avoid both solubility issues and solvent-induced artifacts in your experiments.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer.
-
Vortex during dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and thorough mixing.
Q3: What concentrations of this compound have been successfully used in published research?
A key study investigating the in vitro potency and mode of action of this compound utilized the following concentration ranges in a rat isolated phrenic nerve hemidiaphragm preparation[1]:
| Experimental Condition | This compound Concentration Range |
| Intracellular recording from endplates | 0.53 - 10.0 µM |
| Antagonism of neurally evoked contractures | up to 21.5 µM |
| Sucrose gap recordings of phrenic nerve action potentials | up to 32 µM |
These concentrations were well-tolerated and effective in the described physiological buffer system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder (e.g., 6.31 mg for 1 mL of a 10 mM solution, based on a molecular weight of 630.92 g/mol ).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Physiological Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
Dilute: While vortexing the physiological buffer, add the calculated volume of the this compound stock solution dropwise.
-
Final Check: Visually inspect the working solution to ensure it is clear and free of any precipitate before use in your experiment.
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
References
Optimizing ANQ9040 concentration for maximal effect
Welcome to the technical support center for ANQ9040. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure you achieve maximal effect with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound.
| Question | Answer | Troubleshooting Steps |
| 1. What is the optimal concentration of this compound for my experiment? | The optimal concentration of this compound is application-dependent. However, in vitro studies on rat isolated phrenic nerve hemidiaphragm have shown EC50 values ranging from 7.5 µM to 21.5 µM for antagonizing neurally evoked contractures.[1] For blockade of post-junctional nicotinic receptors, an IC50 of approximately 0.95 µM has been reported for the decrease in the amplitude of miniature-endplate potentials.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model system and desired effect. | - Start with a broad concentration range (e.g., 0.1 µM to 100 µM) to capture the full dose-response. - Perform a literature search for similar compounds or experimental set-ups. - Refer to the "Experimental Protocol for Determining Optimal Concentration" section below. |
| 2. I am not observing the expected inhibitory effect of this compound. What could be the reason? | Several factors could contribute to a lack of effect. These include incorrect concentration, degradation of the compound, issues with the experimental setup, or cell/tissue-specific resistance. | - Verify Concentration: Double-check all calculations and dilutions. Prepare fresh stock solutions. - Assess Compound Integrity: Ensure proper storage of this compound as per the manufacturer's instructions. If possible, verify its integrity using an appropriate analytical method. - Check Experimental Setup: Ensure that the target receptors (nicotinic acetylcholine receptors) are present and functional in your system. Verify the viability of your cells or tissues. - Consider Incubation Time: The onset of action for this compound is rapid, but ensure sufficient incubation time for the compound to reach its target. |
| 3. I am observing off-target effects or cellular toxicity at higher concentrations. How can I mitigate this? | Off-target effects and toxicity can occur, especially at concentrations significantly above the desired effective range. This compound has been shown to not antagonize axonic Na+ channels at concentrations up to 32 µM.[1] | - Perform a Dose-Response Curve: This is critical to identify the therapeutic window where you observe the desired effect without significant toxicity. - Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest concentration that produces the maximal desired effect. - Include Proper Controls: Use vehicle-only controls to distinguish the effects of this compound from those of the solvent. |
| 4. How should I prepare my this compound stock solution? | The solubility of this compound may vary depending on the solvent. It is recommended to consult the manufacturer's datasheet for specific solubility information. For many organic compounds, DMSO is a common solvent for creating high-concentration stock solutions. | - Solvent Selection: Use a solvent that is compatible with your experimental system and in which this compound is readily soluble. - Stock Concentration: Prepare a high-concentration stock (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to your experimental setup. - Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the in vitro potency of this compound in antagonizing neurally evoked contractures in the rat isolated phrenic nerve hemidiaphragm model.[1]
| Parameter | Stimulus Condition | EC50 / IC50 (µM) |
| EC50 | Unitary Twitches | 21.5 |
| EC50 | 2 Hz 'trains of four' | 14.4 |
| EC50 | 50 Hz (2 s) tetanic stimulus trains | 7.5 |
| IC50 | Decrease in miniature-endplate potential amplitude | ~0.95 |
Experimental Protocols
Experimental Protocol for Determining Optimal this compound Concentration (In Vitro Cell-Based Assay)
This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting nicotinic acetylcholine receptor (nAChR) activity in a cell-based assay.
1. Materials:
- This compound
- Appropriate cell line expressing the target nAChR subtype
- Cell culture medium and supplements
- Assay buffer
- nAChR agonist (e.g., acetylcholine, nicotine)
- Assay plate (e.g., 96-well plate)
- Plate reader or other detection instrument
- DMSO (or other suitable solvent)
2. Procedure:
3. Data Analysis: a. Subtract the background signal (wells with no agonist). b. Normalize the data to the positive control (agonist only) and negative control (vehicle only). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic Flow
References
ANQ9040 stability in experimental buffer
Welcome to the technical support center for ANQ9040. This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter regarding the stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM) of this compound.[1] Ensure the compound is fully dissolved by vortexing. For subsequent use in aqueous buffers or cell culture media, it is critical to keep the final DMSO concentration low (ideally below 0.5%, and always less than 1%) to avoid solvent-induced toxicity or off-target effects.[1]
Q2: My this compound solution appears cloudy or shows precipitate after dilution in my aqueous assay buffer. What are the common causes?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[1][2] The primary causes are:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the buffer may be higher than its solubility limit.[3]
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to "crash out" of solution.[3]
-
Buffer Composition: Components of your buffer, such as high salt concentrations or the presence of certain ions, could interact with this compound and reduce its solubility.[4]
Q3: How can I prevent this compound precipitation during my experiments?
A3: To minimize precipitation, consider the following strategies:
-
Perform a Solubility Test: First, determine the maximum soluble concentration of this compound in your specific experimental buffer.[1]
-
Use a Serial Dilution Method: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute your high-concentration DMSO stock to a lower concentration in DMSO first, then add this intermediate stock to your pre-warmed buffer while gently vortexing.[1]
-
Optimize Buffer pH: The solubility of a compound can be pH-dependent.[5] Test the stability and solubility of this compound in a range of buffers to find the optimal pH.
-
Incorporate Co-solvents or Excipients: For in vitro assays, the inclusion of a small percentage of a co-solvent may be possible, but must be compatible with your system.[2]
Q4: I am observing a loss of this compound activity in my cell-based assay over time. What could be the cause?
A4: A gradual loss of activity suggests the compound may be unstable in the experimental conditions. Key factors include:
-
Chemical Degradation: this compound may be susceptible to hydrolysis (degradation by water) or oxidation, especially during long incubation periods at 37°C.[2] The pH of the culture medium can significantly influence the rate of hydrolysis.[2][6]
-
Adsorption to Plasticware: Hydrophobic compounds can stick to the surfaces of plastic plates and tubes, reducing the effective concentration available to the cells.[2] Using low-binding plates can help mitigate this issue.
-
Metabolic Instability: If using cells that are metabolically active, the compound could be modified or cleared by cellular enzymes over time.[7]
Data Presentation: this compound Stability
The stability of this compound was assessed in common biological buffers under various conditions. The remaining percentage of intact this compound was quantified by HPLC-UV at specific time points.
Table 1: Stability of this compound (10 µM) in Common Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining (T=0 hr) | % Remaining (T=8 hr) | % Remaining (T=24 hr) | Visual Observation (24 hr) |
| PBS | 7.4 | 100% | 91.2% | 78.5% | Clear Solution |
| Tris-HCl | 7.4 | 100% | 94.5% | 85.3% | Clear Solution |
| Tris-HCl | 8.5 | 100% | 82.1% | 60.7% | Clear Solution |
| HEPES | 7.4 | 100% | 98.1% | 95.4% | Clear Solution |
| Citrate | 5.0 | 100% | 99.2% | 97.8% | Slight Precipitation |
Table 2: Temperature and Photostability of this compound (10 µM) in HEPES Buffer (pH 7.4)
| Condition | Incubation Time | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 4°C | 48 hr | 99.5% | 99.3% |
| Room Temp (22°C) | 48 hr | 96.8% | 89.1% |
| 37°C | 48 hr | 90.3% | 75.4% |
Troubleshooting Guides
Issue 1: Inconsistent Results in a Kinase Inhibition Assay
-
Symptom: High variability in IC50 values or percent inhibition between replicate experiments.
-
Possible Cause: Degradation of this compound in the assay buffer during pre-incubation or the reaction period.
-
Troubleshooting Protocol:
-
Confirm Buffer Stability: Based on the data above, switch to 50 mM HEPES buffer at pH 7.4, which offers enhanced stability.
-
Minimize Pre-incubation Time: If the protocol involves pre-incubating this compound with the kinase before adding ATP, reduce this time to the minimum necessary.
-
Prepare Fresh Dilutions: Prepare the working dilutions of this compound immediately before each experiment from a frozen DMSO stock. Do not store aqueous dilutions.[2]
-
Run a Time-Course Control: Assay the stability of this compound in your complete assay buffer (including all components except the substrate) over the time course of your experiment to quantify any degradation.
-
Issue 2: Precipitate Forms in Stock Solution Upon Storage
-
Symptom: Visible precipitate or crystals in the DMSO stock solution after storage, especially after a freeze-thaw cycle.
-
Possible Cause: The stock concentration is too high, or moisture has contaminated the DMSO.
-
Troubleshooting Protocol:
-
Reduce Stock Concentration: Prepare a new stock solution at a lower concentration (e.g., 10 mM instead of 50 mM).
-
Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO, as moisture can reduce the solubility of hydrophobic compounds.[3]
-
Proper Storage: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. Use vials with tight-fitting caps to prevent moisture absorption.
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a reverse-phase HPLC (RP-HPLC) method to quantify the percentage of intact this compound remaining in a solution over time.[8] Stability-indicating methods are designed to separate the parent compound from any potential degradants.[9]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA)
-
Experimental buffer of interest (e.g., PBS, Tris, HEPES)
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector (e.g., PDA detector).[8]
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined λmax of this compound)
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare this compound Solution: Prepare a 10 µM solution of this compound in the desired experimental buffer from a 10 mM DMSO stock.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and if necessary, dilute it with the mobile phase (50:50 water:ACN is a good starting point) to an appropriate concentration for HPLC analysis. This is your T=0 sample.
-
Incubate Solution: Place the remaining solution under the desired test conditions (e.g., 37°C, protected from light).
-
Collect Time-Point Samples: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and prepare them for HPLC analysis as in step 2.
-
Analysis: Inject all samples onto the HPLC system. The peak area of the this compound peak will be used to determine the concentration.[10]
-
Calculation: Calculate the percentage of this compound remaining at each time point (Tx) relative to the T=0 sample using the formula: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing ANQ9040 Precipitation in Aqueous Solution
Welcome to the technical support center for ANQ9040. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. Why is this happening?
A1: This is a common phenomenon known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent, such as Dimethyl Sulfoxide (DMSO), is introduced into an aqueous buffer where its solubility is significantly lower.[1] The rapid change in solvent polarity causes the compound to precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; while keeping it low (typically <1%) is recommended, it may not be sufficient to prevent precipitation for compounds with low aqueous solubility.[1]
Q2: How does the pH of my aqueous buffer affect the solubility of this compound?
A2: The solubility of many small molecule compounds is highly dependent on pH, particularly for molecules that are weak bases or acids.[1][2] These compounds contain ionizable functional groups. At a pH where these groups are ionized, the molecule's interaction with water increases, leading to enhanced solubility.[1] Conversely, at a pH where the compound is in its neutral, unionized form, its aqueous solubility is generally lower.[1] While the specific pKa of this compound is not publicly available, it is a steroidal molecule and may have functional groups susceptible to pH changes.
Q3: Can temperature influence the solubility of this compound?
A3: For most solid compounds, solubility in a liquid solvent increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it absorbs heat.[3] Therefore, gentle warming of your solution may help to dissolve this compound. However, it is crucial to first verify the temperature stability of this compound to avoid degradation.
Q4: Are there any additives I can use to improve the solubility of this compound in my aqueous solution?
A4: Yes, several solubility enhancers can be used. These include:
-
Co-solvents: Organic solvents like ethanol can be used in small percentages as a co-solvent with water to increase the solubility of hydrophobic compounds.[4]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to keep compounds in solution by forming micelles.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[5]
Data Presentation
The following tables summarize key information relevant to preventing the precipitation of small molecule compounds like this compound.
Table 1: Factors Influencing Compound Solubility
| Factor | Effect on Solubility | Key Considerations |
| pH | Can significantly increase or decrease solubility for ionizable compounds.[1][2] | Determine the pKa of your compound to select an optimal pH range. |
| Temperature | Generally, solubility increases with temperature for solid compounds.[3] | Assess the thermal stability of your compound to prevent degradation. |
| Solvent Polarity | A mismatch in polarity between the compound and the solvent leads to low solubility. | Use of co-solvents can modulate the polarity of the aqueous buffer. |
| Particle Size | Smaller particle size generally leads to faster dissolution and can increase apparent solubility.[3] | Sonication can help break down larger particles. |
| Presence of Salts | Can either increase ("salting in") or decrease ("salting out") solubility. | The effect is compound-specific and needs empirical testing. |
Table 2: Common Solvents and Solubility Enhancers
| Substance | Type | Typical Final Concentration | Notes |
| DMSO | Organic Solvent | < 0.5% (ideally < 0.1%)[4] | Universal solvent for stock solutions, but can be toxic to cells at higher concentrations. |
| Ethanol | Co-solvent | 1-5% | Less toxic than DMSO, but also a less potent solvent. |
| Tween® 80 | Non-ionic Surfactant | 0.01 - 0.1% | Can interfere with some cellular assays. |
| Pluronic® F-68 | Non-ionic Surfactant | 0.01 - 0.1% | Generally considered biocompatible.[1] |
| β-Cyclodextrin | Encapsulating Agent | Varies (mM range) | Can alter the effective free concentration of the compound.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C may be applied if necessary, but the thermal stability of this compound should be considered.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[1]
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Serial Dilution in DMSO: It is recommended to perform initial serial dilutions of the high-concentration stock solution in DMSO before adding the final diluted sample to your aqueous medium.[1]
-
Pre-warming: Gently warm both the diluted DMSO stock and the aqueous buffer to the experimental temperature.
-
Addition and Mixing: While vortexing the aqueous buffer, add the diluted this compound/DMSO solution dropwise. This rapid mixing helps to disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is as low as possible, ideally below 0.5%.[4]
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, further optimization of the protocol is required.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Mechanism of action of this compound at the neuromuscular junction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electrophysiology experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of electrical noise in my recordings?
Electrical noise is a frequent challenge in electrophysiology. The primary sources can be categorized as follows:
-
60/50 Hz Line Noise: Originating from mains electricity and nearby power lines. This is often seen as a persistent "hum" in the recording.
-
High-Frequency Noise: Generated by electronic equipment in the vicinity of the setup, such as computers, monitors, centrifuges, and light sources.[1]
-
Ground Loops: Occur when multiple ground paths exist for the equipment, creating a loop that can act as an antenna for electrical noise.[2]
-
Improper Shielding: A poorly sealed or absent Faraday cage allows electromagnetic interference (EMI) and radiofrequency interference (RFI) from sources like mobile phones and radio broadcasts to contaminate the signal.[3][4]
Q2: How can I identify the source of noise in my rig?
A systematic approach is the most effective way to pinpoint the source of noise. A digital oscilloscope can be a valuable tool for measuring noise levels.[1] The recommended procedure is to strip down your setup to its essential components and then reintroduce peripheral equipment one by one, observing the effect on the noise level.[1]
Q3: What is a "giga-seal" and why is it important in patch-clamp experiments?
A "giga-seal" or gigaseal is a high-resistance seal (greater than 1 GΩ) between the micropipette tip and the cell membrane.[5] This tight seal is crucial for high-quality recordings as it minimizes the leakage of current, thereby reducing noise and ensuring that the recorded currents are primarily those flowing through the patched membrane.[1]
Q4: My cells are frequently dying or appearing unhealthy under patch-clamp. What could be the cause?
Cell health is paramount for successful experiments. Several factors can contribute to poor cell viability:
-
Inadequate Oxygenation: Ensure that your artificial cerebrospinal fluid (aCSF) and any holding chambers are continuously and sufficiently bubbled with carbogen (95% O2, 5% CO2).[6]
-
Incorrect Solution Osmolarity or pH: The osmolarity and pH of your internal and external solutions must be physiological to prevent osmotic stress and cell damage.[5][7]
-
Mechanical Stress: Excessive suction or fast movements of the pipette can damage the cell membrane.[5]
Q5: What are movement artifacts in extracellular recordings and how can I minimize them?
Movement artifacts are voltage changes that are not of biological origin but are caused by the physical movement of the tissue relative to the recording electrode.[8] These can be caused by muscle contractions or instability in the setup. To minimize them, ensure the preparation is securely fixed and consider using pharmacological agents to reduce muscle contractions if they are not the focus of the study.[8]
Troubleshooting Guides
Issue 1: Excessive 60/50 Hz Noise
This is one of the most common problems plaguing electrophysiology setups.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ground Loop | Implement a "star" grounding configuration where all equipment is connected to a single, central ground point.[2] | Elimination of cyclical hum. |
| Improper Shielding | Ensure the Faraday cage is completely closed and properly grounded. Check for any gaps or loose connections.[3][4] | Reduction in ambient electrical noise. |
| Nearby Equipment | Sequentially turn off all non-essential electrical devices in the room to identify the source.[1] | Identification and isolation of the noise-emitting device. |
| Power Cords | Braid or twist power cords to minimize the magnetic fields they generate. | Reduction in inductive coupling. |
| Digital Notch Filter | As a last resort, use a digital notch filter in your data acquisition software to remove the specific line frequency noise.[3] Be cautious as this can introduce artifacts.[3] | Removal of the specific 60/50 Hz frequency component from the signal. |
Issue 2: Unstable or Low-Resistance Seal in Patch-Clamp
Achieving and maintaining a stable giga-seal is critical for whole-cell and single-channel recordings.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dirty Pipette Holder | Clean the pipette holder with ethanol, followed by a rinse with deionized water and air drying.[1] | A clean connection between the electrode wire and the pipette. |
| Debris in Pipette | Ensure capillary tubes are stored in a dust-free environment. Filter your internal solution.[6] | Clear pipette tip, allowing for a tight seal with the cell membrane. |
| Insufficient Pipette Pressure | Check your pressure system for leaks. Ensure positive pressure is applied before entering the bath to keep the tip clean.[5][6] | The ability to gently clean the cell surface before attempting to seal. |
| Pipette Drift | Tighten all bolts on the micromanipulator and ensure it is securely fixed to the anti-vibration table.[9] | A stable pipette position relative to the cell. |
| Inappropriate Pipette Resistance | For whole-cell recordings, aim for a pipette resistance of 4-8 MΩ. If the seal is unstable, try using a higher resistance pipette.[5] | Improved seal stability. |
Issue 3: Drifting Baseline or Sudden Jumps in Voltage
A stable baseline is essential for accurate measurements of membrane potential and synaptic events.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuations | Use an inline solution heater and a bath temperature probe to maintain a constant temperature.[9] | A stable recording environment and reduced thermal drift. |
| Unstable Reference Electrode | Ensure the reference electrode is properly chlorided and securely positioned in the bath. Clean or replace the electrode if necessary.[1] | A stable reference potential. |
| Loose Electrode Contact | Verify that the recording and reference electrodes are securely positioned and have a stable interface with the preparation.[10] | Elimination of sudden voltage jumps or "electrode pops".[10] |
| Perfusion System Instability | Ensure a constant and gentle flow rate of the perfusion solution. Bubbles in the perfusion line can cause significant artifacts.[5] | A smooth and continuous flow, minimizing mechanical disturbances. |
Experimental Protocols & Workflows
Whole-Cell Patch-Clamp Protocol Summary
-
Pipette Preparation: Pull a glass micropipette with a resistance of 4-8 MΩ and fire-polish the tip.
-
Filling the Pipette: Fill the pipette with the appropriate internal solution, ensuring no air bubbles are trapped in the tip.
-
Applying Positive Pressure: Apply light positive pressure to the pipette before inserting it into the bath solution.
-
Approaching the Cell: Under visual control (e.g., DIC microscopy), lower the pipette towards the target cell.
-
Forming a Seal: Once the pipette touches the cell membrane, release the positive pressure to allow a seal to form. A high-resistance "giga-seal" (>1 GΩ) should be established.[5]
-
Rupturing the Membrane: Apply brief, strong suction to rupture the cell membrane and gain electrical access to the cell's interior (whole-cell configuration).[5]
-
Recording: Switch to voltage-clamp or current-clamp mode to record ionic currents or changes in membrane potential, respectively.[5]
Logical Troubleshooting Flow for Noise Reduction
Caption: A step-by-step workflow for identifying and eliminating noise sources.
Experimental Workflow for Patch-Clamp
Caption: The sequential process of a whole-cell patch-clamp experiment.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. blog.a-msystems.com [blog.a-msystems.com]
- 3. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 4. m.youtube.com [m.youtube.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Problems with extracellular recording of electrical activity in gastrointestinal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Improving signal-to-noise ratio with ANQ9040
Welcome to the technical support center for ANQ9040. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio when working with this novel, fast-acting, non-depolarizing neuromuscular relaxant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a competitive antagonist at post-junctional nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] It is a relatively low-affinity, non-depolarizing agent that reversibly binds to these receptors, thereby inhibiting the action of acetylcholine and leading to muscle relaxation.[1][2]
Q2: I am observing a weaker than expected inhibitory effect of this compound. What are the possible causes?
A2: A weaker than expected effect can stem from several factors:
-
Reagent Stability: Ensure that your this compound stock solution is fresh and has been stored correctly, avoiding multiple freeze-thaw cycles.
-
Competitive Agonist Concentration: As a competitive antagonist, the inhibitory effect of this compound can be surmounted by high concentrations of the agonist (acetylcholine). Verify the concentration of the agonist in your preparation.
-
pH of Solution: The charge of this compound and its binding affinity can be influenced by the pH of your buffer. Ensure the pH is stable and within the optimal range for your experimental setup.
Q3: My baseline signal is noisy, making it difficult to quantify the effect of this compound. How can I reduce the noise?
A3: A noisy baseline can be addressed by:
-
Improving Electrical Shielding: Ensure your recording setup is properly grounded and shielded from external electrical noise using a Faraday cage.
-
Optimizing Electrode Placement: Fine-tune the placement of your recording and stimulating electrodes to maximize the signal from the muscle and minimize interference.
-
Perfusion Rate: If using a perfusion system, ensure a stable and consistent flow rate, as fluctuations can introduce mechanical artifacts into your recordings.
-
Temperature Control: Maintain a stable temperature for your preparation, as temperature fluctuations can affect ion channel kinetics and overall metabolic rate, contributing to baseline instability.
Q4: I am seeing significant variability in the dose-response curve for this compound across my experiments. What could be causing this?
A4: Variability in dose-response data can be minimized by:
-
Consistent Tissue Preparation: Ensure uniformity in your tissue dissection and preparation to maintain the health and viability of the neuromuscular junctions.
-
Precise Drug Application: Use calibrated pipettes and ensure thorough mixing of this compound into the experimental chamber for consistent final concentrations.
-
Equilibration Time: Allow sufficient time for each concentration of this compound to equilibrate in the tissue bath before recording the effect.
Troubleshooting Guides
Issue 1: High Background Noise in Electrophysiological Recordings
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Electrical Interference | Verify proper grounding of all equipment. Use a Faraday cage to shield the setup. | Reduction in 50/60 Hz line noise and other high-frequency interference. |
| Mechanical Instability | Secure the preparation and electrodes. Use an anti-vibration table. Ensure stable perfusion flow. | A more stable baseline with fewer movement artifacts. |
| Poor Electrode Contact | Check the impedance of your electrodes. Reposition electrodes for optimal contact with the tissue. | Increased signal amplitude and a more stable recording. |
Issue 2: Inconsistent this compound Potency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment. Calibrate pipettes regularly. | More reproducible dose-response curves. |
| Degradation of this compound | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | Consistent potency of the compound across experiments. |
| Variation in Tissue Viability | Monitor the health of the preparation throughout the experiment. Use consistent dissection techniques. | Reduced variability in the response to this compound. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Rat Phrenic Nerve-Hemidiaphragm Preparation
1. Preparation:
- Isolate the phrenic nerve-hemidiaphragm from a male Sprague-Dawley rat.
- Mount the preparation in a 20 ml organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with 95% O2 / 5% CO2.
- Attach the diaphragm to an isometric force transducer.
2. Stimulation and Recording:
- Stimulate the phrenic nerve with supramaximal square wave pulses (0.2 ms duration) at a frequency of 0.1 Hz.
- Record the resulting twitch contractions using a data acquisition system.
- Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.
3. This compound Application:
- Prepare stock solutions of this compound in the appropriate vehicle (e.g., DMSO).
- Add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration before adding the next.
- Record the percentage inhibition of the twitch response at each concentration.
4. Data Analysis:
- Plot the percentage inhibition against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from studies on rat isolated phrenic nerve hemidiaphragm preparations.[1]
| Parameter | Stimulation Condition | Value (µM) |
| EC50 | Unitary Twitches | 21.5 |
| EC50 | 2 Hz 'trains of four' | 14.4 |
| EC50 | 50 Hz (2 s) tetanic stimulus | 7.5 |
| IC50 | Miniature-endplate potentials | ~0.95 |
The following table summarizes the potency of this compound in human male volunteers.
| Parameter | Value (mg/kg) |
| ED50 | 0.6 |
| ED95 | 1.3 |
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.
References
Adjusting stimulus parameters for ANQ9040 studies
Technical Support Center: ANQ9040 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in their experiments. The following information is intended to assist in the adjustment of stimulus parameters to achieve optimal and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
This compound is a novel, rapid-onset steroidal muscle relaxant. It functions as a relatively low-affinity, non-depolarizing, competitive antagonist of post-junctional nicotinic receptors.[1] This means it blocks the action of acetylcholine at the neuromuscular junction without causing initial depolarization of the muscle cell.
Q2: I am not observing any muscle relaxation after applying this compound. What are the potential issues?
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Concentration of this compound: Ensure the concentration of this compound is within the effective range. In studies using a rat isolated phrenic nerve hemidiaphragm model, effective concentrations (EC50) were found to be in the micromolar range.[1] Refer to the data table below for specific values.
-
Stimulus Parameters: The frequency and intensity of your electrical stimulation may be too high, overriding the competitive antagonistic effect of this compound.
-
Tissue Viability: Confirm the health and viability of your tissue preparation. A non-responsive tissue will not react to either the stimulus or the antagonist.
-
Drug Purity and Dilution: Verify the purity of your this compound compound and ensure that it has been correctly diluted in the appropriate buffer.
Q3: The muscle relaxation effect of this compound is highly variable between my experiments. How can I improve reproducibility?
Inconsistent results often stem from variability in experimental conditions. To improve reproducibility:
-
Standardize Tissue Preparation: Ensure a consistent method for dissecting and mounting the tissue preparation.
-
Maintain Consistent Temperature: The potency of this compound has been characterized at 32°C.[1] Maintaining a stable temperature is crucial for consistent results.
-
Control Stimulus Parameters: Use a programmable stimulator to deliver precise and repeatable electrical pulses. The voltage, pulse width, and frequency should be kept constant across experiments.[2][3][4]
-
Equilibration Time: Allow for a consistent equilibration period for the tissue before and after the application of this compound.
Q4: My muscle preparation shows a rapid fade in response to tetanic stimulation, even at low concentrations of this compound. Is this expected?
Yes, this is an expected phenomenon. This compound demonstrates a frequency-dependent antagonism.[1] This means its blocking effect is more pronounced at higher stimulation frequencies. During a tetanic stimulus train (e.g., 50 Hz), you will observe a more significant and rapid decline in muscle contractile force compared to single twitches or low-frequency stimulation.[1]
Data Presentation
Table 1: In Vitro Potency of this compound on Rat Phrenic Nerve Hemidiaphragm
| Stimulus Type | Frequency | EC50 (µM) |
| Unitary Twitches | - | 21.5 |
| 'Trains of Four' | 2 Hz | 14.4 |
| Tetanic Stimulus | 50 Hz (2s) | 7.5 |
Data extracted from in vitro studies conducted at 32°C.[1]
Experimental Protocols
Key Experiment: Characterization of this compound Potency in Rat Isolated Phrenic Nerve Hemidiaphragm
-
Tissue Preparation:
-
A male Sprague-Dawley rat is euthanized.
-
The phrenic nerve hemidiaphragm is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.
-
The organ bath is maintained at a constant temperature of 32°C.[1]
-
-
Stimulation:
-
The phrenic nerve is stimulated using a suction electrode.
-
A programmable stimulator is used to deliver electrical pulses of varying frequencies (e.g., single twitches, 2 Hz trains of four, 50 Hz tetanic trains).[1]
-
The stimulus voltage and pulse duration are optimized to produce a submaximal contractile response.
-
-
Drug Application:
-
A baseline of contractile force is established.
-
This compound is added to the organ bath in a cumulative concentration-dependent manner.
-
The contractile response is allowed to reach a steady state at each concentration.
-
-
Data Analysis:
-
The contractile force is measured using a force-displacement transducer.
-
The percentage inhibition of the contractile response is calculated for each concentration of this compound.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect) is determined by fitting the concentration-response data to a sigmoidal curve.
-
Mandatory Visualizations
Caption: this compound competitively antagonizes nicotinic acetylcholine receptors.
Caption: Workflow for assessing this compound potency in vitro.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of electrical stimulation parameters for enhanced cell proliferation on biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
ANQ9040 Washout Protocol: Technical Support Center
This technical support center provides guidance for researchers on the washout protocol for the reversible effects of ANQ9040, a novel, fast-acting muscle relaxant. This compound functions as a relatively low-affinity, non-depolarizing, nicotinic antagonist.[1][2] Its reversible nature allows for the restoration of normal physiological function following its removal from an experimental system.
Frequently Asked Questions (FAQs)
Q1: Is this compound a reversible inhibitor?
A1: Yes, in vitro studies have demonstrated that this compound is a reversible inhibitor. Specifically, it has been shown to dose-dependently and reversibly decrease the amplitude of miniature-endplate potentials.[1] This indicates that its inhibitory effect on post-junctional nicotinic receptors can be washed out.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a non-depolarizing, competitive antagonist of post-junctional nicotinic receptors.[1] This means it blocks the action of acetylcholine at the neuromuscular junction without causing depolarization of the muscle fiber.
Q3: How long does it take to washout the effects of this compound?
A3: The exact time required for a complete washout of this compound's effects will depend on several factors, including the concentration of this compound used, the duration of exposure, and the specific experimental setup (e.g., cell culture, isolated tissue). A typical washout procedure involves continuous perfusion with a drug-free solution for a period of time, which may range from minutes to hours. It is recommended to perform a time-course experiment to determine the optimal washout duration for your specific system.
Q4: How can I confirm that the washout was successful?
A4: Successful washout can be confirmed by observing the return of the measured physiological parameter to baseline levels. For example, in a neuromuscular junction preparation, this would be the restoration of the amplitude of miniature-endplate potentials or the recovery of muscle contraction in response to nerve stimulation to pre-ANQ9040 treatment levels.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete reversal of this compound effects after washout. | 1. Insufficient washout duration. 2. Inadequate volume or flow rate of the washout solution. 3. High concentration of this compound used initially. | 1. Increase the duration of the washout period. 2. Increase the volume or flow rate of the drug-free buffer to ensure complete removal of this compound. 3. If possible, use the lowest effective concentration of this compound in future experiments. |
| Variability in washout times between experiments. | 1. Inconsistent experimental conditions (e.g., temperature, pH). 2. Differences in tissue preparation or cell culture health. | 1. Ensure that all experimental parameters are kept consistent between experiments. 2. Standardize the tissue preparation or cell culture protocol to ensure uniformity. |
| Baseline activity does not return to pre-treatment levels. | 1. Prolonged exposure to high concentrations of this compound may lead to secondary, non-specific effects. 2. The experimental preparation may have deteriorated over time. | 1. Reduce the duration of this compound exposure. 2. Include a time-matched control experiment (without this compound) to assess the stability of the preparation over the same time course. |
Experimental Protocols
General Washout Protocol for In Vitro Preparations
This protocol provides a general framework for washing out the effects of this compound from an in vitro experimental setup, such as an isolated tissue bath or a cell culture perfusion system.
Materials:
-
Experimental preparation (e.g., isolated nerve-muscle tissue, cultured cells)
-
Physiological buffer solution (appropriate for the preparation)
-
This compound stock solution
-
Perfusion or superfusion system
Procedure:
-
Baseline Measurement: Equilibrate the preparation in the physiological buffer and record baseline measurements of the desired parameter (e.g., muscle contractile force, postsynaptic potential amplitude) until a stable recording is achieved.
-
This compound Application: Introduce the desired concentration of this compound into the physiological buffer and perfuse the preparation.
-
Effect Measurement: Continue to record the experimental parameter to observe the inhibitory effect of this compound.
-
Initiate Washout: After the desired duration of drug application, switch the perfusion solution to a drug-free physiological buffer.
-
Monitor Recovery: Continuously perfuse the preparation with the drug-free buffer and monitor the recovery of the experimental parameter back to the baseline level. The time required for full recovery is the washout period.
-
Data Analysis: Compare the baseline, treatment, and washout measurements to quantify the reversibility of the this compound effect.
Visualizations
Caption: A typical experimental workflow for assessing the reversible effects of this compound.
Caption: Competitive antagonism of this compound at the nicotinic acetylcholine receptor.
References
Technical Support Center: ANQ9040 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ANQ9040 in vitro. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a novel, rapid-onset steroidal muscle relaxant.[1] Its primary mechanism of action is as a relatively low-affinity, non-depolarizing, competitive antagonist of post-junctional nicotinic receptors.[1] In isolated rat phrenic nerve hemidiaphragm preparations, it has been shown to decrease the amplitude of miniature-endplate potentials in a dose-dependent manner, without altering the transmembrane potential.[1]
Q2: What are the known off-target effects of this compound that I should be aware of in my experiments?
A2: While primarily a nicotinic antagonist, researchers using kinase inhibitors should generally be aware of the potential for off-target effects due to the conserved nature of the ATP-binding site across the kinome.[2][3] For any novel compound, it is crucial to perform kinase selectivity profiling to identify potential off-target interactions that could lead to unintended phenotypes or misinterpretation of results.[2][4][5]
Q3: How can I confirm that the observed cellular phenotype is due to the intended target of this compound and not an off-target effect?
A3: To confirm on-target activity, it is recommended to employ a multi-pronged approach:
-
Dose-Response Correlation: Correlate the concentration of this compound required to elicit the intended biological response with its potency at the primary target.[6]
-
Use of Structurally Unrelated Inhibitors: If available, use a control compound with a different chemical scaffold that targets the same receptor to see if it recapitulates the observed phenotype.[6]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a mutant version of the target receptor that is resistant to this compound. Reversal of the phenotype would confirm on-target activity.[6]
-
Biomarker Analysis: Measure the activity of downstream biomarkers known to be modulated by the target receptor.[4][7]
Q4: What is the recommended starting concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will be cell-type and assay-dependent. Based on in vitro organ bath experiments, EC50 values range from 7.5 µM to 21.5 µM for antagonizing neurally evoked contractures.[1] For cell-based assays, it is advisable to start with a broad dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific experimental system.[8]
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity at concentrations where I expect to see specific antagonism.
-
Possible Cause: The observed toxicity may be due to off-target effects, especially at higher concentrations.[6][9] It is also possible that the solvent (e.g., DMSO) concentration is reaching toxic levels.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTS, CellTiter-Glo®) to determine the IC50 for toxicity in your specific cell line.
-
Conduct Off-Target Profiling: If not already done, perform a broad kinase screen or other off-target profiling to identify unintended targets that might be responsible for the toxicity.[6]
-
Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is kept at a non-toxic level (typically <0.1%).[6][10]
-
Use a Positive Control: Compare your results with a known, well-characterized antagonist for the same target to validate your assay.[4]
-
Issue 2: My experimental results are inconsistent between replicates.
-
Possible Cause: Inconsistency can arise from variability in cell culture conditions, compound degradation, or imprecise experimental timing.[6]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, confluency, and growth conditions for all experiments. It is recommended to use cells below passage 20-30 for consistency.[10]
-
Proper Compound Handling: Prepare fresh dilutions of this compound for each experiment from a properly stored, concentrated stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[10][11]
-
Precise Timing: Ensure consistent incubation times for compound treatment and at all steps of your endpoint assay.[6]
-
Issue 3: The observed phenotype does not match what is expected from antagonizing the nicotinic receptor.
-
Possible Cause: The phenotype may be a result of an off-target effect, or the compound may have a different mode of action in your specific cellular context than in the neuromuscular junction.[6][12]
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Use a secondary assay, such as a biomarker assay, to confirm that this compound is engaging its intended target in your cells.[7]
-
Test Structurally Unrelated Inhibitors: Use other known nicotinic receptor antagonists with different chemical structures to see if they produce the same phenotype.[6]
-
Consider a Rescue Experiment: If feasible, overexpress a drug-resistant mutant of the target receptor to see if the phenotype is reversed.[6]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Rat Phrenic Nerve Hemidiaphragm
| Stimulation Condition | EC50 (µM) |
| Unitary Twitches | 21.5[1] |
| 2 Hz 'trains of four' | 14.4[1] |
| 50 Hz (2 s) Tetanic Stimulus | 7.5[1] |
Table 2: Hypothetical Kinase Selectivity Profile for a Kinase Inhibitor
This table is a hypothetical example to illustrate the type of data that should be generated for a compound with potential kinase off-targets. Actual data for this compound would need to be experimentally determined.
| Kinase Target | IC50 (nM) | Notes |
| Primary Target | 10 | High potency against the intended target |
| Off-Target Kinase A | 250 | Moderate inhibition at higher concentrations |
| Off-Target Kinase B | 800 | Potential for off-target effects at micromolar concentrations |
| Off-Target Kinase C | >10,000 | Low potential for off-target effects |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a compound against a panel of recombinant kinases.[6]
-
Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-target interactions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinase panel (commercial service or in-house)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Plate reader
-
-
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold) in a buffer with a constant, low percentage of DMSO.[5]
-
Kinase Reaction Setup: In the assay plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.[6]
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.[5][6]
-
Reaction Initiation: Start the kinase reaction by adding a fixed concentration of ATP. This is often at or near the Km for each specific kinase to ensure sensitive IC50 measurements.[6][13]
-
Reaction Termination and Detection: Stop the reaction after a set time and add the detection reagent according to the manufacturer's instructions.[6]
-
Data Analysis: Normalize the data to controls and plot the results as a dose-response curve to determine the IC50 value for each kinase.[10]
-
Protocol 2: Western Blot Analysis for Downstream Biomarkers
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream substrate of a potential off-target kinase.[8]
-
Objective: To determine if this compound inhibits the activity of a specific kinase within a cellular context.
-
Materials:
-
Cell line of interest
-
This compound
-
Appropriate cell culture media and reagents
-
Stimulant (if required to activate the pathway)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (for phosphorylated and total protein)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with a dose-range of this compound or vehicle control for a specified time (e.g., 1-2 hours). Add a stimulant if necessary to activate the signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.[8]
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.[8]
-
Antibody Incubation: Block the membrane and incubate with the primary antibody for the phosphorylated target overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.[8]
-
Detection: Apply an ECL substrate and image the blot.[8]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in phosphorylation indicates inhibition of the upstream kinase.
-
Visualizations
Caption: Mechanism of action for this compound and potential off-target effects.
References
- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ANQ9040: A Comparative Analysis Against Leading Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel neuromuscular blocking agent ANQ9040 with established alternatives, including Rocuronium, Succinylcholine, and Vecuronium. The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential side effects, supported by available experimental data.
Mechanism of Action
This compound is a non-depolarizing neuromuscular blocking agent.[1] Like other drugs in its class, it acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking the binding of acetylcholine, this compound prevents depolarization of the muscle fiber, leading to muscle relaxation.
dot
Caption: Mechanism of action of this compound at the neuromuscular junction.
Comparative Pharmacodynamics and Pharmacokinetics
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound in comparison to Rocuronium, Succinylcholine, and Vecuronium. It is important to note that direct head-to-head comparative studies involving this compound are limited, and the data presented is a compilation from different clinical and preclinical investigations.
Potency
| Drug | ED50 (mg/kg) | ED95 (mg/kg) |
| This compound | 0.6[1] | 1.3[1] |
| Rocuronium | ~0.145[2] | ~0.3[3] |
| Succinylcholine | Not applicable (depolarizing agent) | Not applicable |
| Vecuronium | ~0.024[2] | ~0.04-0.05 |
Onset and Duration of Action
| Drug | Onset of Action | Clinical Duration (minutes) |
| This compound | ~51.3 seconds (at 2x ED95)[1] | Data not available |
| Rocuronium | 60-90 seconds (at 0.6 mg/kg)[4] | 30-45 |
| Succinylcholine | 30-60 seconds[5][6] | 4-6[6] |
| Vecuronium | 2-3 minutes[7] | 25-40[8] |
Histamine Release
A significant consideration in the clinical use of neuromuscular blockers is their potential to induce histamine release, which can lead to adverse cardiovascular effects.
| Drug | Histamine Release Potential |
| This compound | High , especially at doses twice the ED95, leading to a substantial increase in plasma histamine, a 12% decrease in mean arterial pressure, and a 49% increase in heart rate.[1] |
| Rocuronium | Low .[4] |
| Succinylcholine | Low to Moderate .[9] |
| Vecuronium | Low .[9][10] |
Experimental Protocols
In Vitro Neuromuscular Junction Assay (Isolated Phrenic Nerve-Hemidiaphragm Preparation)
This ex vivo model is a standard method for evaluating the potency and mechanism of action of neuromuscular blocking agents.
dot
Caption: Workflow for the isolated phrenic nerve-hemidiaphragm assay.
Methodology:
-
Preparation: A rat or mouse is euthanized, and the phrenic nerve and a section of the hemidiaphragm muscle are carefully dissected.
-
Mounting: The preparation is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at a physiological temperature.
-
Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses at a set frequency (e.g., 0.1 Hz) to elicit muscle contractions.
-
Recording: The isometric tension of the muscle contractions is recorded using a force-displacement transducer.
-
Drug Application: After a stable baseline is established, cumulative concentrations of the neuromuscular blocking agent are added to the organ bath.
-
Data Analysis: The reduction in twitch height is measured, and a concentration-response curve is generated to determine the EC50 (the concentration of the drug that produces 50% of the maximal effect).
Clinical Monitoring of Neuromuscular Blockade (Mechanomyography)
Mechanomyography is a non-invasive technique used to assess neuromuscular function in a clinical setting.
dot
Caption: Workflow for clinical monitoring of neuromuscular blockade.
Methodology:
-
Electrode Placement: Stimulating electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist.
-
Transducer Placement: A mechanomyography transducer is placed over the corresponding muscle (e.g., the adductor pollicis) to measure the mechanical response to nerve stimulation.
-
Stimulation Protocol: A train-of-four (TOF) stimulation pattern is commonly used, where four supramaximal electrical stimuli are delivered at 2 Hz.
-
Data Acquisition: The force of each of the four muscle twitches is recorded. The ratio of the fourth twitch to the first twitch (T4/T1 ratio) is a key indicator of the degree of non-depolarizing neuromuscular block.
-
Drug Administration and Monitoring: Following the administration of the neuromuscular blocking agent, the onset of action is determined by the time to disappearance of the twitch response. The duration of action is measured as the time until the return of the twitch response to a certain percentage of baseline.
Summary and Conclusion
This compound is a novel, rapid-onset, non-depolarizing neuromuscular blocker.[1] Its primary advantage is an onset of action that may be comparable to succinylcholine. However, a significant drawback is its high potential for histamine release at clinically effective doses, leading to undesirable hemodynamic side effects.[1] In comparison, established agents like rocuronium and vecuronium offer a more favorable safety profile with minimal histamine release. While succinylcholine also has a rapid onset, its depolarizing mechanism of action is associated with a different set of side effects. The choice of a neuromuscular blocking agent will depend on the specific clinical scenario, weighing the need for rapid onset against the potential for adverse effects. Further research, including direct comparative clinical trials, is necessary to fully elucidate the clinical utility of this compound.
References
- 1. Safety and potency of ANQ 9040 in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response and time-course of action of rocuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Succinylcholine versus rocuronium for rapid sequence intubation in intensive care: a prospective, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vecuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cutaneous and in vitro histamine release by muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of ANQ9040 and Rocuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuromuscular blocking agents ANQ9040 and rocuronium, focusing on their respective mechanisms of action. The information is supported by available experimental data and detailed methodologies to assist in research and drug development.
Disclaimer: To date, no direct head-to-head comparative studies of this compound and rocuronium have been identified in the public domain. The following comparison is based on individual studies of each compound.
Mechanism of Action
Both this compound and rocuronium are non-depolarizing neuromuscular blocking agents. They function as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine (ACh) from binding, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction.
This compound
This compound is characterized as a relatively low-affinity, non-depolarizing nicotinic antagonist.[1] Its primary mechanism involves the competitive blockade of post-junctional nicotinic receptors.[1] Experimental evidence shows that this compound dose-dependently and reversibly decreases the amplitude of miniature-endplate potentials (MEPPs) without altering the transmembrane potential.[1] This indicates a post-synaptic site of action. Furthermore, studies have shown that this compound does not cause a tonic or frequency-dependent antagonism of axonal Na+ channels, confirming its specificity for the neuromuscular junction.[1]
Rocuronium
Rocuronium bromide is a well-established aminosteroid non-depolarizing neuromuscular blocker.[2] It acts as a competitive antagonist to nAChRs at the neuromuscular junction, directly competing with acetylcholine.[2][3] This binding prevents the ion channel of the receptor from opening, thus inhibiting the influx of sodium ions that would normally lead to depolarization of the motor endplate and muscle contraction.[3] At lower doses, it acts predominantly as a competitive inhibitor, while at higher doses, it may also enter the ion channel pore, leading to a more profound neuromuscular blockade.[4] The action of rocuronium can be reversed by acetylcholinesterase inhibitors, which increase the concentration of acetylcholine in the synaptic cleft, or more effectively by sugammadex, a modified gamma-cyclodextrin that encapsulates the rocuronium molecule.[2][4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of non-depolarizing neuromuscular blockers and a typical experimental workflow for their characterization.
Quantitative Data Comparison
As no direct comparative studies are available, the following tables summarize the quantitative data for this compound and rocuronium from separate in vitro studies.
Table 1: In Vitro Potency of this compound in Rat Phrenic Nerve-Hemidiaphragm Preparation
| Parameter | Value (µM) |
| EC50 (Unitary Twitches) | 21.5 |
| EC50 (2 Hz 'Train of Four') | 14.4 |
| EC50 (50 Hz Tetanic Stimulus) | 7.5 |
| IC50 (Miniature-Endplate Potentials) | ~0.95 |
| Data from a study conducted at 32°C.[1] |
Table 2: In Vitro Potency of Rocuronium in Rat Phrenic Nerve-Hemidiaphragm Preparation
| Parameter | Value (µM) |
| EC50 | 7.50 |
| EC90 | 11.36 |
| Data from a study for illustrative purposes; experimental conditions may vary. |
Experimental Protocols
This compound: In Vitro Characterization in Rat Isolated Phrenic Nerve-Hemidiaphragm
Objective: To characterize the in vitro potency and mode of action of this compound.
Methodology:
-
Preparation: Phrenic nerve-hemidiaphragm preparations were isolated from male Sprague-Dawley rats.
-
Mounting: The preparations were mounted in organ baths containing Krebs solution, maintained at 32°C, and gassed with 95% O2 and 5% CO2.
-
Stimulation: The phrenic nerve was stimulated with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.2 Hz for unitary twitches, 2 Hz for 'train-of-four' (TOF), and 50 Hz for tetanic stimulation.
-
Recording: Isometric contractions of the diaphragm muscle were recorded using a force transducer.
-
Drug Application: this compound was added cumulatively to the organ bath to obtain a concentration-response curve.
-
Electrophysiology: Intracellular recordings from endplates were performed to measure miniature-endplate potentials (MEPPs). Subthreshold responses to ionophoretic application of acetylcholine were also recorded.
-
Axonal Conduction: Sucrose gap recordings of phrenic nerve action potentials were used to assess any effects on axonal Na+ channels.[1]
Rocuronium: Representative In Vitro Potency Determination
Objective: To determine the in vitro potency of rocuronium.
Methodology:
-
Preparation: Phrenic nerve-hemidiaphragm preparations are typically isolated from rodents (e.g., rats or mice).
-
Mounting: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) and maintained at a physiological temperature (e.g., 37°C), aerated with a gas mixture of 95% O2 and 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses at a defined frequency (e.g., 0.1 or 0.2 Hz) to elicit twitch contractions of the diaphragm.
-
Recording: The isometric or isotonic contractions of the muscle are recorded using a force-displacement transducer.
-
Drug Application: After a stabilization period with consistent twitch responses, cumulative concentrations of rocuronium are added to the bath.
-
Data Analysis: The percentage inhibition of the twitch height is plotted against the logarithm of the rocuronium concentration to generate a concentration-response curve, from which the EC50 (the concentration producing 50% of the maximal inhibitory effect) is calculated.
Summary and Comparison
While a direct, quantitative comparison of this compound and rocuronium is not possible due to the lack of head-to-head studies, a qualitative comparison based on their individual mechanisms of action can be made.
Both agents are non-depolarizing, competitive antagonists of nicotinic acetylcholine receptors at the neuromuscular junction. The available data for this compound suggests it is a "relatively low-affinity" antagonist. In contrast, rocuronium is a well-characterized and potent neuromuscular blocking agent. The term "low-affinity" for this compound might imply a faster dissociation rate from the receptor, which could translate to a more rapid onset and/or offset of action, but this remains to be confirmed in comparative studies.
For a comprehensive understanding of the relative potency, efficacy, and safety of this compound, further in vitro and in vivo studies directly comparing it with established neuromuscular blocking agents like rocuronium are necessary. Such studies would be invaluable for the drug development community and for defining the potential clinical utility of this compound.
References
- 1. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of neuromuscular presynaptic muscarinic M1 receptor blockade on rocuronium‐induced neuromuscular blockade in immobilized tibialis anterior muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromuscular effects of rocuronium on the diaphragm and adductor pollicis muscles in anesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hyperthermia on the effective concentration of rocuronium and sugammadex-mediated reversal in isolated phrenic nerve hemidiaphragm preparations of rats - PMC [pmc.ncbi.nlm.nih.gov]
ANQ9040: A Comparative Guide to its Non-Depolarizing Properties
This guide provides a comprehensive analysis of the non-depolarizing neuromuscular blocking properties of ANQ9040, a novel, rapid-onset steroidal muscle relaxant. Through a detailed comparison with established non-depolarizing agents and presentation of supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound acts as a competitive antagonist at post-junctional nicotinic receptors, a hallmark of non-depolarizing neuromuscular blocking agents.[1][2] Experimental evidence confirms that it reversibly decreases the amplitude of miniature-endplate potentials without altering the transmembrane potential, further substantiating its non-depolarizing mechanism.[1][2] While demonstrating a rapid onset of action, this compound is a relatively low-affinity antagonist compared to traditional agents like (+)-tubocurarine.[1][2] This guide will delve into the quantitative data from in vitro and in vivo studies to provide a clear comparison of this compound's potency, onset, and overall profile against other non-depolarizing agents.
Comparative Data of Non-Depolarizing Agents
The following tables summarize key quantitative data for this compound and other commonly used non-depolarizing neuromuscular blocking agents.
| Drug | Class | ED95 (mg/kg) | Onset of Action (seconds) | Duration of Action (minutes) | Primary Metabolism/Elimination |
| This compound | Azasteroid | 1.3 | 51.3 | Not specified in provided results | Not specified in provided results |
| Rocuronium | Aminosteroid | 0.3 | 45-90 | ~30 | Primarily hepatic |
| Vecuronium | Aminosteroid | 0.05 | 90-120 | 45-65 | Primarily hepatic |
| Pancuronium | Bis-quaternary aminosteroid | 0.07 | 90-150 | 60-100 | Primarily renal |
| Atracurium | Benzylisoquinolinium | 0.25 | 90-120 | 15-35 | Hofmann elimination and ester hydrolysis |
| Cisatracurium | Benzylisoquinolinium | 0.05 | 60-180 | Not specified in provided results | Hofmann elimination |
Table 1: In Vivo Comparative Data of Non-Depolarizing Agents. Data for rocuronium, vecuronium, pancuronium, atracurium, and cisatracurium is sourced from general pharmacology resources.[3] this compound data is from a study in male volunteers.[4]
| Drug | EC50 for Unitary Twitches (µM) | EC50 for 2 Hz 'trains of four' (µM) | EC50 for 50 Hz Tetanic Stimulus (µM) |
| This compound | 21.5 | 14.4 | 7.5 |
| (+)-Tubocurarine | ~0.9 - 0.98 (22-24 times more potent than this compound) | Not specified in provided results | Not specified in provided results |
Table 2: In Vitro Potency of this compound in Rat Phrenic Nerve Hemidiaphragm Preparation.[1][2] The potency of (+)-Tubocurarine is estimated based on the statement that it is 22-24 times more potent than this compound.[1][2]
Experimental Protocols
The validation of this compound's non-depolarizing properties involved several key experiments. The methodologies for these are detailed below.
Isolated Phrenic Nerve Hemidiaphragm Preparation (Rat)
-
Objective: To determine the in vitro potency and mode of action of this compound on neuromuscular transmission.
-
Procedure:
-
A male Sprague-Dawley rat is euthanized, and the phrenic nerve hemidiaphragm is dissected and mounted in an organ bath containing Krebs-Henseleit solution at 32°C, gassed with 95% O2 and 5% CO2.
-
The phrenic nerve is stimulated with supramaximal square-wave pulses.
-
Muscle contractions (twitches) are recorded using a force-displacement transducer.
-
This compound is added to the organ bath in increasing concentrations to establish a dose-response curve.
-
The concentrations of this compound required to produce 50% inhibition of twitch height (EC50) are determined for unitary twitches, 'train-of-four' stimulation (2 Hz for 2 seconds), and tetanic stimulation (50 Hz for 2 seconds).[1][2]
-
Intracellular Recording from Endplates
-
Objective: To investigate the effect of this compound on the postsynaptic membrane potential and miniature endplate potentials (MEPPs).
-
Procedure:
-
The phrenic nerve hemidiaphragm preparation is set up as described above.
-
A glass microelectrode is inserted into a muscle fiber near the endplate region to record the transmembrane potential.
-
Spontaneous MEPPs are recorded in the absence and presence of varying concentrations of this compound (0.53-10.0 µM).
-
The amplitude and frequency of MEPPs are analyzed to determine the drug's effect on the postsynaptic response to acetylcholine. A dose-dependent and reversible decrease in MEPP amplitude without a change in the resting membrane potential is indicative of a non-depolarizing block.[1][2]
-
Iontophoretic Application of Acetylcholine
-
Objective: To confirm competitive antagonism at the post-junctional nicotinic receptors.
-
Procedure:
-
Using the intracellular recording setup, a micropipette filled with acetylcholine (ACh) is positioned near the endplate.
-
A brief current is passed through the ACh-filled pipette to eject a small amount of ACh onto the endplate, eliciting a subthreshold depolarizing response.
-
The experiment is repeated in the presence of this compound.
-
A surmountable antagonism, where the effect of this compound can be overcome by increasing the amount of applied ACh, provides evidence for a competitive blockade of the nicotinic receptors.[1][2]
-
Sucrose Gap Recordings of Phrenic Nerve Action Potentials
-
Objective: To assess any pre-junctional effects of this compound on nerve action potential propagation.
-
Procedure:
-
A segment of the phrenic nerve is placed in a sucrose gap apparatus, which allows for the recording of compound action potentials.
-
The nerve is stimulated, and the resulting action potentials are recorded.
-
This compound is applied to the nerve at concentrations up to 32 µM.
-
The absence of any tonic or frequency-dependent antagonism of the nerve action potential indicates that the drug does not block axonal Na+ channels and its primary site of action is post-junctional.[1][2]
-
Visualizations
The following diagrams illustrate the signaling pathway of non-depolarizing neuromuscular blockade and a typical experimental workflow for its validation.
Caption: Signaling pathway of non-depolarizing neuromuscular blockade by this compound.
Caption: Experimental workflow for validating non-depolarizing properties.
References
- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. partone.litfl.com [partone.litfl.com]
- 4. Safety and potency of ANQ 9040 in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ANQ9040 Effects: A Comparative Guide to Non-Depolarizing Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel steroidal muscle relaxant ANQ9040 with other established non-depolarizing neuromuscular blocking agents. The information is intended to support research and development efforts by offering a structured overview of available experimental data and methodologies.
Introduction to this compound
This compound is a novel, rapid-onset, steroidal neuromuscular blocking agent.[1] It functions as a low-affinity, non-depolarizing antagonist of nicotinic acetylcholine receptors at the neuromuscular junction.[1] Its primary mechanism of action involves the competitive blockade of post-junctional nicotinic receptors, which prevents the binding of acetylcholine and subsequent muscle cell depolarization, leading to muscle relaxation.[1]
Comparative Analysis of Neuromuscular Blocking Agents
The following tables summarize the available quantitative data for this compound in an in vitro model and compare it with established steroidal and benzylisoquinolinium neuromuscular blockers. It is important to note that the data for this compound is currently limited to the rat isolated phrenic nerve hemidiaphragm model.
Table 1: In Vitro Potency of this compound in the Rat Phrenic Nerve Hemidiaphragm Preparation
| Parameter | Value (µM) |
| EC50 (Unitary Twitches) | 21.5[1] |
| EC50 (2 Hz 'trains of four') | 14.4[1] |
| EC50 (50 Hz tetanic stimulus) | 7.5[1] |
| IC50 (Miniature-endplate potentials) | ~0.95[1] |
Table 2: Comparative Properties of Non-Depolarizing Neuromuscular Blockers
| Drug | Class | ED95 (mg/kg) | Onset of Action (s) | Duration of Action (min) |
| This compound | Steroidal | Data not available | Data not available | Data not available |
| (+)-Tubocurarine | Benzylisoquinolinium | ~0.51 | 180-300 | >35 |
| Rocuronium | Steroidal | 0.3[2] | 45-90[2] | ~30[2] |
| Vecuronium | Steroidal | 0.05[2] | 90-120[2] | 45-65[2] |
| Pancuronium | Steroidal | 0.07[2] | 90-150[2] | 60-100[2] |
| Atracurium | Benzylisoquinolinium | 0.25[2] | 90-120[2] | 15-35[2] |
| Cisatracurium | Benzylisoquinolinium | 0.05[2] | 60-180[2] | 45-60 |
Note: ED95, Onset of Action, and Duration of Action for drugs other than this compound are generally based on human clinical data and may vary depending on the specific study and patient population.
Experimental Protocols
In Vitro Rat Phrenic Nerve Hemidiaphragm Preparation (for this compound)
This protocol is based on the methodology used to characterize the in vitro potency and mode of action of this compound.[1]
Objective: To assess the neuromuscular blocking effects of a compound on an isolated nerve-muscle preparation.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound and other test compounds
-
Organ bath with stimulating and recording electrodes
-
Force transducer
-
Physiological data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a rat and dissect the phrenic nerve and hemidiaphragm.
-
Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with carbogen gas.
-
Attach the tendinous portion of the diaphragm to a force transducer to record isometric contractions.
-
Stimulate the phrenic nerve supramaximally with single pulses, trains of four, or tetanic stimuli.
-
Allow the preparation to equilibrate until stable contractile responses are obtained.
-
Add this compound or other test compounds to the organ bath in a cumulative concentration-response manner.
-
Record the inhibition of neurally evoked contractures at each concentration.
-
For intracellular recordings, position a microelectrode near the endplate region to measure miniature-endplate potentials (MEPPs).
-
Analyze the data to determine EC50 and IC50 values.
General Protocol for Clinical Assessment of Neuromuscular Blockade
This protocol outlines a generalized procedure for monitoring the effects of neuromuscular blocking agents in a clinical setting.
Objective: To monitor the depth of neuromuscular blockade during anesthesia.
Materials:
-
Patient undergoing a procedure requiring muscle relaxation
-
Neuromuscular blocking agent (e.g., rocuronium, vecuronium)
-
Peripheral nerve stimulator
-
Recording electrodes (e.g., acceleromyography, electromyography)
-
Anesthesia machine and standard monitoring equipment
Procedure:
-
Place stimulating electrodes over a peripheral motor nerve (commonly the ulnar nerve at the wrist).
-
Place a sensor to measure the evoked muscle response (e.g., on the thumb for adductor pollicis muscle).
-
Establish a baseline train-of-four (TOF) response before administering the neuromuscular blocking agent. The TOF consists of four supramaximal stimuli delivered at 2 Hz.
-
Administer the neuromuscular blocking agent intravenously.
-
Monitor the TOF ratio, which is the ratio of the amplitude of the fourth twitch to the first twitch. A decrease in the TOF ratio indicates the onset of neuromuscular blockade.
-
The depth of paralysis is often assessed by the number of twitches observed (TOF count). For example, a TOF count of 1 or 2 indicates a deep block.[3]
-
Continue to monitor the TOF ratio or count throughout the procedure to maintain the desired level of muscle relaxation.
-
At the end of the procedure, the return of the TOF ratio to >0.9 is generally considered adequate recovery from neuromuscular blockade.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Neuromuscular junction signaling and the site of action for this compound.
Caption: Workflow for the in vitro rat phrenic nerve hemidiaphragm experiment.
Caption: Classification of non-depolarizing neuromuscular blockers.
References
ANQ9040 vs. Succinylcholine: A Comparative Analysis for Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ANQ9040, a novel steroidal neuromuscular blocking agent, and succinylcholine, a long-standing depolarizing muscle relaxant. The information presented is intended to inform research and development by highlighting the key pharmacological distinctions and potential clinical implications based on available preclinical and clinical data.
Executive Summary
This compound and succinylcholine represent two distinct classes of neuromuscular blocking agents. This compound is a non-depolarizing, competitive antagonist of nicotinic acetylcholine receptors, while succinylcholine is a depolarizing agonist. This fundamental difference in their mechanism of action dictates their pharmacological profiles, including onset and duration of action, and their associated side effects. While succinylcholine is characterized by a rapid onset and short duration of action, its use is associated with a range of adverse effects, some of which can be severe. This compound, based on in vitro studies, presents as a low-affinity, non-depolarizing agent, suggesting a different safety and efficacy profile that warrants further investigation. This guide synthesizes the current understanding of both compounds to facilitate a data-driven comparative assessment.
Comparative Data Summary
The following tables summarize the key pharmacological and clinical characteristics of this compound and succinylcholine based on available data.
Table 1: General and Mechanistic Comparison
| Feature | This compound | Succinylcholine |
| Drug Class | Steroidal Neuromuscular Blocker; Non-depolarizing Nicotinic Antagonist | Depolarizing Neuromuscular Blocking Agent; Nicotinic Acetylcholine Receptor Agonist |
| Mechanism of Action | Competitively blocks post-junctional nicotinic acetylcholine receptors without causing initial depolarization of the motor endplate.[1] | Mimics acetylcholine by binding to and activating nicotinic acetylcholine receptors, causing initial muscle fasciculations followed by persistent depolarization and subsequent paralysis.[2][3][4] |
| Primary Use | Investigational rapid-onset muscle relaxant.[1] | Adjunct to general anesthesia, facilitation of tracheal intubation, and skeletal muscle relaxation during surgery or mechanical ventilation.[5] |
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | This compound (In Vitro Data) | Succinylcholine (Clinical Data) |
| Onset of Action | Characterized as "rapid-onset" in preclinical models.[1] | 30 to 60 seconds after intravenous administration.[6] |
| Duration of Action | Reversible blockade observed in vitro.[1] | 4 to 6 minutes.[5] |
| Metabolism | Not detailed in available literature. | Rapidly hydrolyzed by plasma cholinesterase (pseudocholinesterase) to succinylmonocholine, then more slowly to succinic acid and choline.[5][7] |
| Elimination | Not detailed in available literature. | Approximately 10% is excreted unchanged in the urine.[3][5] |
| Potency (EC50) | Unitary twitches: 21.5 µM; 2 Hz 'trains of four': 14.4 µM; 50 Hz tetanic stimulus: 7.5 µM.[1] | Not typically described by EC50 in clinical literature. |
Table 3: Adverse Effects and Clinical Considerations
| Adverse Effect | This compound | Succinylcholine |
| Muscle Fasciculations | Absent, as it is a non-depolarizing agent. | Present, due to initial depolarization of the motor endplate.[3] Can lead to postoperative muscle pain.[8][9] |
| Hyperkalemia | Unlikely, as it does not cause widespread depolarization and ion flux. | Can cause a transient increase in serum potassium, which can be life-threatening in patients with certain conditions (e.g., burns, trauma, neuromuscular diseases).[8][9] |
| Malignant Hyperthermia | Unlikely to trigger, a known risk with depolarizing agents. | A known triggering agent for malignant hyperthermia, a life-threatening condition.[2][8] |
| Cardiovascular Effects | Not detailed in available literature. | Can cause bradycardia (especially in children and with repeat doses), tachycardia, hypertension, or hypotension.[6][10] |
| Increased Intraocular and Intracranial Pressure | Unlikely. | Can cause a transient increase in intraocular and intracranial pressure.[6] |
| Anaphylaxis | Potential for hypersensitivity reactions, as with any drug. | Allergic reactions, including anaphylaxis, can occur.[8] |
Experimental Protocols
The characterization of this compound's in vitro potency and mode of action involved a series of key experiments. The methodologies for these are outlined below.
Isolated Rat Phrenic Nerve Hemidiaphragm Preparation
This ex vivo model is a standard for studying the effects of neuromuscular blocking agents.
-
Tissue Preparation: The phrenic nerve and diaphragm muscle are dissected from a rat and mounted in an organ bath.
-
Experimental Setup: The preparation is suspended in a Krebs solution, aerated with 95% O2 and 5% CO2, and maintained at a physiological temperature (e.g., 32°C).[1] The phrenic nerve is stimulated electrically to elicit muscle contractions.
-
Data Acquisition: The force of muscle contraction (twitch tension) is measured using a force transducer.
-
Drug Application: this compound is added to the organ bath at varying concentrations to determine its effect on neurally evoked contractions.
Intracellular Recording from Endplates
This electrophysiological technique is used to directly measure the effects of a drug on the postsynaptic membrane.
-
Microelectrode Placement: A fine glass microelectrode is inserted into a muscle fiber near the neuromuscular junction (endplate).
-
Recording: The microelectrode records the miniature endplate potentials (mEPPs), which are small, spontaneous depolarizations caused by the release of single vesicles of acetylcholine.
-
Analysis: The amplitude and frequency of mEPPs are analyzed before and after the application of this compound to determine its effect on the postsynaptic response to acetylcholine.[1]
Surmountable Antagonism of Ionophoretic Acetylcholine
This experiment helps to confirm a competitive antagonist mechanism.
-
Acetylcholine Application: A micropipette containing acetylcholine is positioned near the endplate, and a small electrical current (ionophoresis) is used to eject acetylcholine onto the receptors.
-
Response Measurement: The resulting depolarization of the muscle fiber is recorded.
-
Antagonist Effect: The experiment is repeated in the presence of this compound. A competitive antagonist will shift the dose-response curve for acetylcholine to the right without reducing the maximum response, indicating that the blockade can be overcome by higher concentrations of the agonist.[1]
Sucrose Gap Recordings of Phrenic Nerve Action Potentials
This method is used to assess any effects of the drug on nerve conduction.
-
Preparation: A segment of the phrenic nerve is placed in a three-compartment chamber. The central compartment is perfused with a non-ionic sucrose solution, which electrically isolates the nerve segments in the outer compartments.
-
Recording: Electrodes in the outer compartments, which are perfused with a physiological salt solution, record the compound action potential of the nerve.
-
Drug Exposure: this compound is applied to one of the outer compartments to determine if it has any effect on the propagation of the action potential along the nerve axon. The study on this compound found no effect on axonic Na+ channels.[1]
Visualizing Mechanisms and Workflows
Signaling Pathway: Neuromuscular Junction Blockade
Caption: Mechanisms of neuromuscular blockade.
Experimental Workflow: In Vitro Characterization of a Novel Neuromuscular Blocker
References
- 1. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An analysis of the end-plate potential recorded with an intracellular electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Models and methods for studying insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phrenic nerve-hemidiaphragm preparations: Topics by Science.gov [science.gov]
- 9. Sucrose gap - Wikipedia [en.wikipedia.org]
- 10. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published ANQ9040 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for ANQ9040, a non-depolarizing neuromuscular blocking agent, and its alternatives. The information is presented to facilitate the replication of published findings and to offer a clear comparison of the product's performance. All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Quantitative Performance Comparison
The in vitro potency of this compound and its alternatives is a key measure of their neuromuscular blocking activity. The following tables summarize the available quantitative data from published studies. It is important to note that direct comparison between all agents is challenging due to variations in experimental methodologies across different studies.
Table 1: In Vitro Potency of this compound in the Rat Phrenic Nerve-Hemidiaphragm Preparation [1][2]
| Parameter | This compound |
| EC50 (Unitary Twitches) | 21.5 µM |
| EC50 (2 Hz 'Train of Four') | 14.4 µM |
| EC50 (50 Hz Tetanic Stimulus) | 7.5 µM |
| IC50 (Miniature Endplate Potentials) | ~0.95 µM |
Table 2: Comparative In Vitro and In Vivo Potency of this compound and Selected Neuromuscular Blocking Agents
| Agent | In Vitro Potency (IC50, nM) | In Vivo Potency (ED50, µg/kg) | In Vivo Potency (ED95, µg/kg) |
| This compound | ~950[1][2] | 600[3] | 1300[3] |
| (+)-Tubocurarine | This compound is 22-24 times less potent[1][2] | - | - |
| Cisatracurium | 10 | 120 | - |
| Vecuronium | 15 | 260 | 39.9[4] |
| Rocuronium | 17 | 1350 | 322.1[4] |
| Pancuronium | - | - | 58.1[4] |
| Pipecuronium | - | - | 48.7[4] |
Disclaimer: The data presented in Table 2 for alternatives to this compound were obtained from a study using a different in vitro methodology (inhibition of current in human adult AChRs) than that used for this compound (muscle contraction in rat phrenic nerve-hemidiaphragm). Therefore, a direct comparison of the in vitro potencies should be made with caution. The in vivo data for the alternatives were generated in human clinical studies, while the this compound in vivo data is from male volunteers.[3][4]
Experimental Protocols
Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method is a standard for characterizing the in vitro potency and mode of action of neuromuscular blocking agents.[1][2]
Methodology:
-
Tissue Dissection: A male Sprague-Dawley rat is euthanized, and the phrenic nerve and diaphragm muscle are carefully dissected out as a single unit. The diaphragm is bisected to create a hemidiaphragm with its intact phrenic nerve.
-
Organ Bath Setup: The hemidiaphragm is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 32°C and aerated with 95% O2 and 5% CO2. The phrenic nerve is placed in contact with stimulating electrodes.
-
Stimulation: The phrenic nerve is stimulated with electrical pulses to elicit muscle contractions. Different stimulation patterns can be used:
-
Unitary Twitches: Single electrical pulses at a low frequency (e.g., 0.1 Hz).
-
Train-of-Four (TOF): Four successive stimuli at 2 Hz.
-
Tetanic Stimulation: A high-frequency train of stimuli (e.g., 50 Hz for 2 seconds).
-
-
Data Acquisition: The force of muscle contraction is measured using a force transducer and recorded.
-
Drug Application: After a stabilization period with consistent muscle contractions, this compound or a comparator agent is added to the organ bath in increasing concentrations.
-
Data Analysis: The concentration-dependent inhibition of muscle contraction is measured, and the EC50 (the concentration of the drug that produces 50% of the maximal inhibitory effect) is calculated for each stimulation pattern.
Intracellular Recording from Endplates
This electrophysiological technique is used to investigate the effect of a substance on the postsynaptic membrane at the neuromuscular junction.[1]
Methodology:
-
Preparation: An isolated muscle preparation, such as the rat hemidiaphragm, is used.
-
Microelectrode Impalement: A fine glass microelectrode is inserted into a muscle fiber near the endplate region to record the transmembrane potential.
-
Recording Miniature Endplate Potentials (MEPPs): In the absence of nerve stimulation, spontaneous release of acetylcholine vesicles from the nerve terminal causes small, spontaneous depolarizations called MEPPs. The amplitude and frequency of these MEPPs are recorded.
-
Drug Application: this compound is applied to the preparation.
-
Data Analysis: The effect of the drug on the amplitude and frequency of MEPPs is analyzed. A decrease in MEPP amplitude without a change in frequency suggests a postsynaptic site of action. The IC50 for the reduction in MEPP amplitude can be determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Neuromuscular Blockade by this compound
The following diagram illustrates the normal signaling cascade at the neuromuscular junction leading to muscle contraction and how non-depolarizing neuromuscular blocking agents like this compound interrupt this process.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for In Vitro Comparison
The diagram below outlines a typical workflow for comparing the in vitro potency of this compound with other neuromuscular blocking agents.
Caption: Workflow for in vitro potency assessment of neuromuscular blockers.
References
- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and potency of ANQ 9040 in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
ANQ9040: A Comparative Analysis of a Rapid-Onset Neuromuscular Blocking Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and mechanistic comparison of ANQ9040, a novel steroidal muscle relaxant, with established neuromuscular blocking agents. The information is intended to support research and development efforts in the field of anesthesiology and critical care medicine.
Executive Summary
This compound is a non-depolarizing neuromuscular blocking agent characterized by a rapid onset of action. In vitro studies have demonstrated its competitive antagonism of post-junctional nicotinic receptors.[1] Clinical data from studies in human volunteers have established its potency and identified a significant dose-dependent side effect of histamine release, which may limit its clinical utility.[2] This guide presents the available quantitative data for this compound alongside comparative data for the widely used neuromuscular blockers rocuronium, vecuronium, and cisatracurium.
Comparative Data Tables
The following tables summarize the key pharmacodynamic parameters of this compound and its comparators. It is important to note that the data for this compound and the other agents are from separate studies and not from direct head-to-head comparisons, unless otherwise specified.
Table 1: In Vitro Potency of this compound in Rat Phrenic Nerve Hemidiaphragm Preparation [1]
| Parameter | Value (µM) |
| EC50 (Unitary Twitches) | 21.5 |
| EC50 (2 Hz 'trains of four') | 14.4 |
| EC50 (50 Hz tetanic stimulus) | 7.5 |
| IC50 (Miniature-endplate potentials) | ~0.95 |
Table 2: Comparative Potency of this compound and (+)-Tubocurarine [1]
| Compound | Relative Potency |
| (+)-Tubocurarine | 22-24 times more potent than this compound |
| This compound | Baseline |
Table 3: Pharmacodynamic Profile of this compound in Human Volunteers [2]
| Parameter | Value |
| Estimated ED50 | 0.6 mg/kg |
| Estimated ED95 | 1.3 mg/kg |
| Onset of Neuromuscular Block (at 2x ED95) | 51.3 seconds |
Table 4: Comparative Pharmacodynamics of Clinically Used Neuromuscular Blocking Agents
| Parameter | Rocuronium | Vecuronium | Cisatracurium |
| ED95 | 0.3 mg/kg | 0.05 mg/kg | 0.05 mg/kg |
| Onset of Action (at 2x ED95) | 60-90 seconds[3][4] | Slower than Rocuronium | Slower than Rocuronium[5] |
| Clinical Duration | Intermediate | Intermediate | Intermediate |
| Histamine Release | No | No | No |
Note: The potency of vecuronium is approximately 7.2 times that of rocuronium.[6]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Competitive antagonism of acetylcholine at the neuromuscular junction.
Caption: Workflow for determining in vitro potency of neuromuscular blockers.
Caption: Logical flow of a randomized controlled comparative trial.
Experimental Protocols
In Vitro Phrenic Nerve Hemidiaphragm Preparation
This protocol is based on the methodology used for the in vitro characterization of this compound.[1]
-
Tissue Dissection: The phrenic nerve-hemidiaphragm is isolated from a male Sprague-Dawley rat. The preparation is then mounted in an organ bath.
-
Organ Bath Conditions: The organ bath contains Krebs solution maintained at 32°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Nerve Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses of 0.2 ms duration. Different stimulation frequencies are used to assess the drug's effect under various conditions (e.g., single twitches at 0.1 Hz, 'train-of-four' at 2 Hz, and tetanic stimulation at 50 Hz).
-
Data Acquisition: The tension of the diaphragm muscle is measured using an isometric force transducer and recorded.
-
Drug Administration: this compound is added to the organ bath in a cumulative manner to establish a dose-response curve.
-
Data Analysis: The concentration of this compound that produces a 50% reduction in the muscle twitch height (EC50) is calculated for each stimulation frequency.
In Vivo Assessment of Neuromuscular Block in Human Volunteers
This protocol is a summary of the methodology used in the clinical evaluation of this compound.[2]
-
Subject Population: Healthy male volunteers are recruited for the study.
-
Anesthesia: Anesthesia is induced and maintained with a propofol infusion and a mixture of 60% N2O and 40% O2.
-
Neuromuscular Monitoring: Neuromuscular function is monitored by mechanomyography of the adductor pollicis muscle following ulnar nerve stimulation. A train-of-four (TOF) stimulation pattern is applied every 12 seconds.
-
Dose-Response Determination: Subjects receive a single intravenous dose of this compound at varying concentrations to determine the dose-response relationship and estimate the ED50 and ED95.
-
Onset of Action: A separate cohort of volunteers receives a dose of 2x the estimated ED95 as a single bolus to determine the time to onset of maximum neuromuscular block.
-
Safety Monitoring: Hemodynamic parameters (mean arterial pressure and heart rate) and plasma histamine levels are monitored throughout the study to assess for adverse effects.
Discussion and Conclusion
This compound demonstrates a rapid onset of neuromuscular blockade, a desirable characteristic for a muscle relaxant. However, its clinical development appears to be hampered by a significant side effect profile, specifically the dose-dependent release of histamine leading to tachycardia and a decrease in mean arterial pressure at higher doses.[2] In comparison, modern non-depolarizing agents like rocuronium, vecuronium, and cisatracurium offer a better safety profile with minimal to no histamine release and predictable pharmacodynamics.
The in vitro potency of this compound is lower than that of the older agent (+)-tubocurarine.[1] While a direct in vivo comparison with modern agents is not available, the estimated ED95 of 1.3 mg/kg for this compound in humans[2] can be contrasted with the ED95 of approximately 0.3 mg/kg for rocuronium and 0.05 mg/kg for vecuronium and cisatracurium. This suggests that this compound is a less potent agent.
Further research on this compound would require structural modifications to mitigate the histamine-releasing properties while retaining the rapid onset of action. Direct comparative studies with current standard-of-care neuromuscular blocking agents would be essential to ascertain any potential clinical advantages.
References
- 1. In vitro potency and mode of action of this compound: a novel fast acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and potency of ANQ 9040 in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newer neuromuscular blocking agents: how do they compare with established agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anesthesiaexperts.com [anesthesiaexperts.com]
- 5. anesthesiologypaper.com [anesthesiologypaper.com]
- 6. A comparative study of the dose-response and time course of action of rocuronium and vecuronium in anesthetized adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of ANQ9040 in Comparison to Other Nicotinic Receptor Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversibility of the novel steroidal muscle relaxant, ANQ9040, with other established non-depolarizing neuromuscular blocking agents. Understanding the reversibility of these antagonists is crucial for predicting their duration of action, managing their clinical effects, and ensuring patient safety. This document summarizes available quantitative data, details relevant experimental protocols for assessing reversibility, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and the Significance of Reversibility
This compound is a novel, rapid-onset steroidal relaxant that acts as a non-depolarizing antagonist of post-junctional nicotinic receptors.[1] Its mechanism involves competitive and reversible blockade of these receptors, preventing acetylcholine from binding and thereby inhibiting muscle contraction. The reversibility of a neuromuscular blocking agent is a critical pharmacological parameter. A readily reversible blocker allows for more precise control over the depth and duration of muscle relaxation during surgical procedures and facilitates a quicker recovery of normal neuromuscular function post-administration. This contrasts with irreversible inhibitors, which form a permanent bond with their target and can lead to prolonged and potentially hazardous effects.
Quantitative Comparison of Nicotinic Receptor Blocker Reversibility
The following table summarizes key quantitative parameters related to the reversibility of this compound and other commonly used non-depolarizing neuromuscular blockers. The data is compiled from various in vitro studies. A lower dissociation constant (Kd) and a higher dissociation rate constant (koff) generally indicate more rapid reversibility.
| Compound | Target Receptor | Dissociation Constant (Kd) / Inhibition Constant (Ki/KB) | IC50 | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |
| This compound | Post-junctional Nicotinic Receptors | Data not publicly available | ~0.95 µM (miniature-endplate potentials)[1] | Data not publicly available | Data not publicly available |
| (+)-Tubocurarine | Nicotinic Acetylcholine Receptor | 35 nM (high-affinity), 1.2 µM (low-affinity)[2][3] | 41 ± 2 nM[4] | 1.2 ± 0.2 x 10⁸[4] | 5.9 ± 1.3[4] |
| Pancuronium | Nicotinic Acetylcholine Receptor | ~0.01 µM[1] | 5.5 ± 0.5 nM[4] | 2.7 ± 0.9 x 10⁸[4] | 2.1 ± 0.7[4] |
| Vecuronium | Nicotinic Acetylcholine Receptor | Data not publicly available | 9.9 nM[5] | Data not publicly available | Data not publicly available |
| Rocuronium | Nicotinic Acetylcholine Receptor | High-affinity, specific value not available | Data not publicly available | Data not publicly available | Data not publicly available |
| Atracurium | Nicotinic Acetylcholine Receptor | ~1 µM[1] | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The available data for this compound is limited to its functional inhibitory concentration on miniature-endplate potentials. Direct binding affinity or kinetic data is not publicly available, preventing a direct quantitative comparison of its reversibility with other blockers.
Experimental Protocols for Assessing Reversibility
The reversibility of a nicotinic receptor antagonist can be determined through various in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay to Determine Dissociation Constant (Kd)
This assay measures the affinity of a competitive antagonist for its receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kd) of the antagonist.
Materials:
-
Cell membranes expressing the nicotinic acetylcholine receptor subtype of interest.
-
Radioligand with known affinity for the receptor (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
Test antagonist (e.g., this compound or other blockers).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a tissue source or cultured cells known to express the target nicotinic receptors.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, the radioligand, a high concentration of a non-labeled, high-affinity ligand to saturate the receptors, and the membrane preparation.
-
Competition Binding: Add binding buffer, the radioligand, varying concentrations of the test antagonist, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki (and thus Kd for a competitive antagonist) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
Washout Experiment for Functional Assessment of Reversibility
This functional assay assesses the recovery of receptor function after removal of the antagonist.
Objective: To qualitatively and semi-quantitatively assess the reversibility of receptor blockade.
Materials:
-
Cells expressing the nicotinic acetylcholine receptor of interest (e.g., Xenopus oocytes injected with receptor subunit cRNAs or a stable mammalian cell line).
-
Two-electrode voltage clamp or patch-clamp setup.
-
Perfusion system for rapid solution exchange.
-
Recording solution (e.g., Ringer's solution).
-
Acetylcholine (ACh) solution at a concentration that elicits a submaximal response (e.g., EC50).
-
Test antagonist solution.
Procedure:
-
Baseline Response: Perfuse the cells with the recording solution and apply a brief pulse of ACh to establish a baseline receptor response (e.g., inward current).
-
Antagonist Application: Perfuse the cells with the test antagonist at a concentration that produces significant inhibition (e.g., IC80-IC90) for a defined period to allow for receptor binding.
-
Washout: Perfuse the cells with antagonist-free recording solution for a specified duration to allow for the dissociation of the antagonist from the receptor.
-
Recovery Assessment: After the washout period, apply another pulse of ACh (identical to the baseline stimulus) to measure the recovery of the receptor response.
-
Data Analysis: Compare the amplitude of the response after washout to the baseline response. A full or near-full recovery of the response indicates reversible binding, while a lack of recovery suggests irreversible or very slowly reversible binding. The rate of recovery can also be quantified to compare the off-rates of different antagonists.
Jump-Dilution Assay for Determining Off-Rate (koff)
This kinetic assay directly measures the rate of antagonist dissociation from the receptor.
Objective: To determine the dissociation rate constant (koff) of the antagonist.
Materials:
-
Isolated membrane patches containing the nicotinic receptor of interest (in an outside-out patch-clamp configuration).
-
Rapid solution exchange system (e.g., theta-glass pipette).
-
Patch-clamp electrophysiology setup.
-
Recording solution.
-
High concentration of the test antagonist.
-
ACh solution.
Procedure:
-
Receptor Inhibition: Expose the membrane patch to a high concentration of the antagonist for a sufficient time to ensure near-complete receptor blockade.
-
Rapid Dilution and Agonist Application: Rapidly move the patch from the antagonist-containing solution to a solution containing only the agonist (ACh). This "jump" effectively dilutes the antagonist concentration to a negligible level.
-
Measure Recovery of Function: Record the current elicited by ACh over time. The rate at which the current recovers reflects the rate at which the antagonist dissociates from the receptors.
-
Data Analysis: Fit the time course of the current recovery to a single exponential function. The time constant of this exponential fit corresponds to the dissociation rate constant (koff) of the antagonist. A faster recovery corresponds to a larger koff and thus more rapid reversibility.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Neuromuscular Junction Signaling Pathway and Site of Action for this compound.
Caption: Workflows for Assessing Antagonist Reversibility.
References
- 1. benchchem.com [benchchem.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Simulation of the Kinetics of Neuromuscular Block: Implications for Speed of Onset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of ANQ9040: A Comprehensive Guide for Laboratory Professionals
An unwavering commitment to safety is paramount in all laboratory operations, extending from initial research and development to the final disposal of chemical substances. This document provides essential, step-by-step guidance for the proper and safe disposal of ANQ9040, ensuring the protection of personnel and the environment. The following procedures have been synthesized from the official Safety Data Sheet (SDS) and general hazardous waste disposal guidelines to provide a comprehensive operational plan.
I. Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. This substance is classified as a flammable liquid and vapor, and is presumed to have carcinogenic potential for humans. It may cause respiratory irritation and serious eye irritation. Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).
Table 1: Summary of this compound Safety Data
| Property | Value | Source |
| Physical State | Liquid | |
| Density | 1.034 g/cm³ at 25 °C (77 °F) | |
| Flash Point | Not specified | |
| Hazards | Flammable liquid and vapor, Presumed human carcinogen, May cause respiratory irritation, Causes serious eye irritation | |
| Storage Temperature | See product label for recommended temperature |
II. Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal of this compound must use the following PPE to minimize exposure risk:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat or apron. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower.
-
Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
III. Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal plant. Do not dispose of this compound down the drain or in regular trash.[2][3]
Experimental Protocol: Waste Collection and Storage
-
Container Selection: Collect all this compound waste in a designated, compatible, and leak-proof container.[2][3] The container must be kept tightly closed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Flammable," "Carcinogen").
-
Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents, strong acids, reducing agents, and bases.[1]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1] The storage area should be a designated and locked location accessible only to authorized personnel.
-
Peroxide Formation: Be aware that this compound has the potential for peroxide formation. It is recommended to test for peroxides before disposal, especially if the substance has been stored for an extended period.
Diagram 1: this compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a non-combustible absorbent material (e.g., sand, earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material and place it into a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Do not use a direct water jet, as it may spread the fire.
V. Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
Experimental Protocol: Container Decontamination
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Collect Rinsate: Collect all rinsate as hazardous waste and add it to your this compound waste container.
-
Deface Label: Completely remove or deface the original product label on the container.
-
Final Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Personal protective equipment for handling ANQ9040
Disclaimer: This document provides essential, immediate safety and logistical information for handling ANQ9040 based on general best practices for potent pharmaceutical compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain the official SDS from their supplier for definitive guidance and before handling this compound.
Introduction
This compound is identified as a steroidal relaxant and a nicotinic antagonist. As with any potent pharmaceutical compound, strict adherence to safety protocols is paramount to ensure personnel safety and prevent contamination. This guide provides procedural, step-by-step guidance for the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is crucial when handling potent compounds to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) or a combination of a fit-tested N95 (or higher) respirator and chemical splash goggles. - Disposable, back-closing gown made of a low-linting material (e.g., Tyvek®). - Two pairs of powder-free nitrile gloves, with the outer pair having extended cuffs. - Disposable shoe covers. |
| Solution Preparation and Handling | - Chemical splash goggles or a face shield. - Laboratory coat or disposable gown. - Two pairs of nitrile gloves. |
| General Laboratory Operations | - Safety glasses with side shields. - Laboratory coat. - Nitrile gloves. |
Note: All disposable PPE should be removed and discarded as hazardous waste before leaving the designated handling area.
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to disposal.
Safe handling workflow for this compound.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following general methodologies should be adapted based on the specific requirements of your research and the information provided in the official SDS.
Stock Solution Preparation (Example):
-
Preparation: Perform all operations within a certified chemical fume hood or a ventilated balance enclosure.
-
Weighing: Tare a suitable vial on an analytical balance. Carefully add the desired amount of this compound powder to the vial.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, Ethanol) to the vial in a dropwise manner while gently agitating to ensure complete dissolution.
-
Storage: Once fully dissolved, cap the vial securely, label it clearly with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | - All disposable PPE (gloves, gowns, shoe covers, respirator cartridges), weighing papers, and contaminated labware should be collected in a designated, labeled hazardous waste container. - This container should be sealed and disposed of through an approved chemical waste management service. |
| Liquid Waste | - Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. - Do not mix with other solvent waste streams unless compatibility has been confirmed. - Dispose of through an approved chemical waste management service. |
| Unused Compound | - Unused or expired this compound powder should be disposed of in its original container through a certified hazardous waste disposal program. Do not attempt to dispose of it in the regular trash or down the drain. |
For specific disposal regulations, consult your institution's Environmental Health and Safety (EHS) department and local authorities. The DEA provides guidelines for the disposal of unused medicines, which may be a useful reference for institutional protocols.[1][2][3][4][5]
References
- 1. dea.gov [dea.gov]
- 2. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 3. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 4. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 5. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
